molecular formula C39H40N10O7 B15542029 XY028-140

XY028-140

Cat. No.: B15542029
M. Wt: 760.8 g/mol
InChI Key: IWFNIKIERKCKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XY028-140 is a useful research compound. Its molecular formula is C39H40N10O7 and its molecular weight is 760.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40N10O7/c1-21-26-19-42-39(45-34(26)48(23-6-3-4-7-23)37(55)32(21)22(2)50)43-29-12-10-24(18-41-29)46-14-16-47(17-15-46)31(52)20-40-27-9-5-8-25-33(27)38(56)49(36(25)54)28-11-13-30(51)44-35(28)53/h5,8-10,12,18-19,23,28,40H,3-4,6-7,11,13-17,20H2,1-2H3,(H,44,51,53)(H,41,42,43,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNIKIERKCKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40N10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

XY028-140: A Technical Guide to a Selective CDK4/6 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of XY028-140 (also known as MS140), a potent and selective degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As critical regulators of the cell cycle, CDK4 and CDK6 are validated targets in oncology. This compound represents a novel therapeutic modality, a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of these kinases rather than simply inhibiting their enzymatic activity. This document details the mechanism of action, quantitative performance, and relevant experimental protocols for the study of this compound.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] This ternary complex formation facilitates the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome. The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway, a critical checkpoint in the G1/S phase transition of the cell cycle, thereby arresting cell proliferation.

The degradation of CDK4/6 by this compound is dependent on the proteasome and the CRBN E3 ligase complex. This is evidenced by the rescue of CDK4/6 levels when cells are co-treated with a proteasome inhibitor (like bortezomib) or a neddylation inhibitor (MLN4924), which inactivates Cullin-RING E3 ligases. Furthermore, competitive binding with pomalidomide, a known CRBN binder, also prevents this compound-mediated degradation.

XY028_140_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds CRBN CRBN (E3 Ligase) XY028_140->CRBN Recruits Proteasome Proteasome CDK4_6->Proteasome Degradation Rb Rb CDK4_6->Rb Phosphorylates CDK4_6_XY028_CRBN CDK4/6-XY028-140-CRBN CellCycle Cell Cycle Progression (G1 to S) Proteasome->CellCycle Inhibits Ub Ubiquitin Ub->CDK4_6 Tags for Degradation pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases E2F->CellCycle Promotes CDK4_6_XY028_CRBN->Ub Ubiquitination

Caption: Mechanism of this compound action.

Quantitative Data

Table 1: In Vitro Inhibitory Activity
TargetIC50 (nM)
CDK4/cyclin D10.38
CDK6/cyclin D10.28

Data sourced from Axon Medchem.

Table 2: In Vitro Cellular Activity
Cell LineCancer TypeTreatmentEffect
A375Melanoma0.3 or 1 µM for 24 hoursInhibition of CDK4/6 expression and activity.
T47DBreast Cancer0.3 or 1 µM for 24 hoursInhibition of CDK4/6 expression and activity.
T47DBreast Cancer0.03, 0.1, 0.3, 1, or 3 µM for 11 daysInhibition of cell proliferation.
Colo205Colon CancerIncreasing concentrations for 5 hoursDose-dependent reduction of CDK4 and CDK6 protein levels.
Colo205Colon Cancer0.5 µMTime-dependent reduction of CDK4 and CDK6 protein levels.

Experimental Protocols

Western Blotting for CDK4/6 Degradation

This protocol is designed to assess the degradation of CDK4 and CDK6 in cancer cell lines following treatment with this compound.

Western_Blot_Workflow start Start cell_culture 1. Seed and culture cells (e.g., Colo205) start->cell_culture treatment 2. Treat with this compound (Dose- and time-course) cell_culture->treatment pretreatment Optional: Pretreat with inhibitors (Bortezomib, MLN4924) cell_culture->pretreatment lysis 3. Lyse cells and quantify protein treatment->lysis pretreatment->treatment sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Transfer to PVDF membrane sds_page->transfer blocking 6. Block membrane transfer->blocking primary_ab 7. Incubate with primary antibodies (anti-CDK4, anti-CDK6, anti-Actin) blocking->primary_ab secondary_ab 8. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 9. Chemiluminescence detection secondary_ab->detection analysis 10. Analyze band intensity detection->analysis end End analysis->end

Caption: Workflow for Western Blotting.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., Colo205) in appropriate culture dishes and allow them to adhere. Treat the cells with varying concentrations of this compound for different time points as indicated in the experimental design. For mechanism-of-action studies, cells can be pre-treated with proteasome inhibitors (e.g., 100 nM bortezomib) or E3 ligase inhibitors (e.g., 1 µM MLN4924) for 4 hours prior to adding this compound.

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the extent of protein degradation.

Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., T47D) in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for an extended period, for example, 11 days, to assess long-term effects on proliferation.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Studies

The following provides a general guideline for preparing this compound for in vivo experiments.

Formulation for Oral and Intraperitoneal Injection:

A suggested formulation to achieve a 0.56 mg/mL suspension of this compound is as follows:

  • Prepare a 5.6 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix thoroughly.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. This will result in a suspended solution.

It is recommended to prepare this working solution fresh on the day of use. Sonication can be used to aid dissolution if precipitation occurs.

InVivo_Formulation_Prep start Start stock_prep 1. Prepare 5.6 mg/mL stock in DMSO start->stock_prep add_peg 2. Add 100 µL stock to 400 µL PEG300 stock_prep->add_peg mix1 3. Mix until clear add_peg->mix1 add_tween 4. Add 50 µL Tween-80 mix1->add_tween mix2 5. Mix thoroughly add_tween->mix2 add_saline 6. Add 450 µL Saline mix2->add_saline final_solution 7. Final 0.56 mg/mL suspension add_saline->final_solution end End final_solution->end

Caption: In Vivo Formulation Preparation.

Disclaimer: This document is intended for research purposes only. The experimental protocols provided are for guidance and should be optimized for specific experimental conditions. This compound is not for human use.

References

The PROTAC XY028-140: A Targeted Approach to Disrupting the Rb-E2F Signaling Pathway in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). By inducing the degradation of these key cell cycle regulators, this compound effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical axis in cancer cell proliferation. This document details the quantitative effects of this compound, provides in-depth experimental protocols for its characterization, and visualizes its mechanism and experimental workflows through detailed diagrams.

Introduction to the Rb-E2F Signaling Pathway and the Role of CDK4/6

The Retinoblastoma (Rb) protein is a critical tumor suppressor that acts as a gatekeeper of the cell cycle. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes necessary for the G1 to S phase transition and DNA replication.[1] The phosphorylation of Rb by Cyclin D-CDK4/6 complexes leads to the release of E2F, thereby allowing cell cycle progression.[1] Dysregulation of the Rb-E2F pathway, often through the overexpression of Cyclin D or CDK4/6, is a common feature in many cancers, making these kinases attractive therapeutic targets.

This compound: A PROTAC-mediated Degrader of CDK4/6

This compound (also known as MS140) is a heterobifunctional molecule designed to induce the degradation of CDK4 and CDK6.[2] It consists of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] This ternary complex formation leads to the polyubiquitination of CDK4/6, marking them for degradation by the proteasome. This degradation-based approach offers a distinct and potentially more durable mechanism of action compared to traditional small-molecule inhibitors.

Quantitative Effects of this compound on the Rb-E2F Pathway

The efficacy of this compound has been demonstrated through its potent inhibition of CDK4/6 kinase activity and its ability to induce their degradation, leading to downstream effects on the Rb-E2F pathway.

In Vitro Kinase Inhibition

This compound is a highly potent inhibitor of CDK4 and CDK6 kinase activity.

Target EnzymeIC50 (nM)
CDK4/cyclin D10.38
CDK6/cyclin D10.28
Dose-Dependent Degradation of CDK4 and CDK6

Treatment with this compound leads to a concentration-dependent decrease in the protein levels of CDK4 and CDK6 in cancer cell lines.

Cell LineTreatmentCDK4 DegradationCDK6 DegradationpRb (S807/811) Inhibition
T47D (Breast Cancer)0.3 µM this compound (24h)SignificantSignificantSignificant
T47D (Breast Cancer)1 µM this compound (24h)PronouncedPronouncedPronounced
A375 (Melanoma)0.3 µM this compound (24h)SignificantSignificantSignificant
A375 (Melanoma)1 µM this compound (24h)PronouncedPronouncedPronounced

Note: "Significant" and "Pronounced" are qualitative summaries based on visual inspection of Western blot data from the source literature. For precise quantification, densitometry of the respective bands would be required.

Inhibition of Cancer Cell Proliferation

The degradation of CDK4/6 and subsequent inhibition of the Rb-E2F pathway by this compound translates to a potent anti-proliferative effect in cancer cells.

Cell LineTreatment DurationEffect on Proliferation
T47D (Breast Cancer)11 daysDose-dependent inhibition with concentrations from 0.03 to 3 µM

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the Rb-E2F signaling pathway, based on the methods described by Wu et al., 2021.

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines (e.g., T47D, A375) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and stored at -20°C. For experiments, the stock solution is diluted to the desired final concentrations in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: After treatment with this compound for the indicated times and concentrations, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability/Proliferation Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 11 days for long-term proliferation assays).

  • Viability Measurement: Cell viability is assessed using a resazurin-based assay (e.g., alamarBlue) or a tetrazolium salt-based assay (e.g., MTS). The absorbance is measured using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be calculated by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the Rb-E2F signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

Rb_E2F_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Rb-E2F Regulation G1_Phase G1_Phase S_Phase S_Phase G1_Phase->S_Phase Transition CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation Rb_E2F Rb-E2F Complex Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F Target_Genes E2F Target Genes (e.g., Cyclin E, TK1) E2F->Target_Genes Transcription Rb_E2F->pRb Rb_E2F->E2F Target_Genes->S_Phase Promotes

Caption: The Rb-E2F signaling pathway controlling G1/S cell cycle transition.

XY028_140_Mechanism_of_Action cluster_0 PROTAC Action cluster_1 Downstream Effects XY028_140 This compound Ternary_Complex Ternary Complex (this compound-CDK4/6-CRBN) XY028_140->Ternary_Complex CDK46 CDK4/6 CDK46->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK4/6 Degradation Proteasome->Degradation pRb_inhibition Inhibition of Rb Phosphorylation Degradation->pRb_inhibition Rb Rb E2F_repression E2F Repression pRb_inhibition->E2F_repression CellCycle_Arrest Cell Cycle Arrest E2F_repression->CellCycle_Arrest

Caption: Mechanism of action of this compound in inducing CDK4/6 degradation.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Dose-response and Time-course) Start->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Western_Blot Western Blot Analysis (CDK4/6, pRb, total Rb) Endpoint_Assays->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS, alamarBlue) Endpoint_Assays->Viability_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on the Rb-E2F signaling pathway. Its PROTAC-mediated degradation of CDK4/6 offers a distinct and potent mechanism to inhibit cancer cell proliferation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar targeted protein degraders.

References

Unveiling XY028-140: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent CDK4/6 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140, also known as MS140, has emerged as a significant research compound in the field of targeted protein degradation. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to selectively eliminate specific proteins from the cell. This compound specifically targets Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation, offering a promising therapeutic strategy for cancers reliant on the CDK4/6 pathway. This technical guide provides a comprehensive overview of the discovery, a detailed plausible synthesis, and the established mechanism of action of this compound, supported by experimental data and protocols.

Introduction: The Rise of PROTACs and the Targeting of CDK4/6

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. Cyclin-dependent kinases (CDKs) are key regulators of this process, and their dysregulation is a hallmark of many cancers. Specifically, the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein-E2F transcription factor axis is a critical pathway controlling the G1-S phase transition. Aberrant activation of this pathway leads to uncontrolled cell proliferation.

Traditional small molecule inhibitors have been developed to target the kinase activity of CDK4/6. However, challenges such as acquired resistance and off-target effects remain. Targeted protein degradation using PROTACs offers an alternative and potentially more effective therapeutic modality. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a potent and selective PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to degrade CDK4 and CDK6.[2][3] This guide delves into the technical details of this promising molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [3]

TargetIC50 (nM)
CDK4/cyclin D10.38
CDK6/cyclin D10.28

Table 2: Physicochemical Properties of this compound [4]

PropertyValue
Molecular FormulaC39H40N10O7
Molecular Weight760.8 g/mol
Purity>98%

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be constructed based on the known synthesis of similar palbociclib-based PROTACs. The synthesis involves the preparation of three key building blocks: a palbociclib-derived warhead, a flexible linker, and a pomalidomide-based Cereblon ligand.

Logical Flow of this compound Synthesis

G A Palbociclib (B1678290) Analog Synthesis D Coupling of Palbociclib Analog and Linker A->D B Linker Synthesis B->D C Pomalidomide (B1683931) (Cereblon Ligand) Synthesis E Final Coupling with Pomalidomide C->E D->E F This compound E->F

Caption: Plausible synthetic workflow for this compound.

Synthesis of Building Blocks

The synthesis of the palbociclib analog would likely follow established routes for pyrido[2,3-d]pyrimidin-7-ones.[5] The pomalidomide-based Cereblon ligand can be synthesized from 4-fluoroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione (B110489) hydrochloride.[6] The linker, a key component for PROTAC efficacy, is typically a flexible chain such as a polyethylene (B3416737) glycol (PEG) derivative, which can be synthesized with appropriate functional groups for coupling.

Assembly of this compound

The final assembly would involve sequential coupling reactions. The palbociclib analog would first be reacted with one end of the bifunctional linker, followed by coupling of the other end of the linker to the pomalidomide derivative.[6] Purification by methods such as preparative HPLC would be necessary to obtain the final product of high purity.

Mechanism of Action: The PROTAC-Mediated Degradation Pathway

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

Signaling Pathway of this compound Action

G cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System XY028 This compound Ternary Ternary Complex (CDK4/6-XY028-140-CRBN) XY028->Ternary CDK46 CDK4/6 CDK46->Ternary CRBN Cereblon (E3 Ligase) CRBN->Ternary PolyUb Polyubiquitinated CDK4/6 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degraded Degraded CDK4/6 Peptides Proteasome->Degraded Degradation

Caption: Mechanism of this compound-induced CDK4/6 degradation.

The process begins with the formation of a ternary complex between CDK4/6, this compound, and the Cereblon E3 ligase. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of CDK4/6. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged CDK4/6 into small peptides. By removing the entire protein, this compound can overcome resistance mechanisms associated with kinase inhibitors that only block the active site.

Downstream of CDK4/6 degradation, the phosphorylation of the Retinoblastoma (Rb) protein is inhibited. This leads to the sequestration of the E2F transcription factor, preventing the expression of genes required for the G1-S phase transition and ultimately arresting the cell cycle.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blotting for Protein Degradation

This protocol is essential to confirm the degradation of CDK4 and CDK6 following treatment with this compound.

Experimental Workflow for Western Blot Analysis

G A Cell Seeding & Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting with Primary & Secondary Antibodies C->D E Chemiluminescent Detection & Imaging D->E F Data Analysis (Quantification of Band Intensity) E->F

Caption: Workflow for assessing protein degradation by Western blot.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, T47D) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) for a specified duration (e.g., 24 hours).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against CDK4, CDK6, p-Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This assay determines the effect of this compound on cancer cell proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates.[7]

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound for a specified period (e.g., 11 days for long-term proliferation).[2]

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® or MTT to each well and measure the luminescence or absorbance, respectively, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Formulation and Administration

For preclinical in vivo studies, proper formulation of this compound is crucial.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 5.6 mg/mL).[2]

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Final Formulation: The final formulation for administration can be prepared by diluting the stock solution in the vehicle to the desired concentration (e.g., 0.56 mg/mL). Sonication may be required to achieve a uniform suspension.[2]

  • Administration: The formulation can be administered to animal models via oral gavage or intraperitoneal injection.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. As a potent and selective degrader of CDK4 and CDK6, it offers a distinct mechanism of action compared to traditional kinase inhibitors, with the potential to overcome resistance and improve therapeutic outcomes. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PROTAC-based degraders. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various preclinical cancer models, will be crucial in advancing this promising molecule towards clinical applications.

References

An In-depth Technical Guide to XY028-140: A Potent and Selective CDK4/6 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140, also known as MS140, is a potent and selective heterobifunctional small molecule that operates as a Proteolysis Targeting Chimera (PROTAC). It is designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation. By co-opting the ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for cancers reliant on the CDK4/6-Cyclin D-Retinoblastoma (Rb)-E2F signaling pathway. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, serving as a technical guide for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule that links a ligand for the E3 ubiquitin ligase Cereblon (CRBN) to a ligand for CDK4/6.[1] This dual-binding capacity is the foundation of its function as a PROTAC.

PropertyValueReference
Synonyms MS140[2]
CAS Number 2229974-83-6[1]
Molecular Formula C₃₉H₄₀N₁₀O₇
Molecular Weight 760.8 g/mol
Appearance White to yellow solid[1]
Solubility Soluble in DMSO

Mechanism of Action

This compound functions by inducing the proximity of CDK4/6 to the CRL4-CRBN E3 ubiquitin ligase complex.[3] This induced proximity facilitates the ubiquitination of CDK4 and CDK6, marking them for degradation by the 26S proteasome.[3] The degradation of CDK4/6 leads to the inhibition of the Rb-E2F signaling pathway, which is crucial for cell cycle progression from the G1 to the S phase.[3] By removing the CDK4/6 proteins, this compound can overcome resistance mechanisms that may arise from mutations in the CDK4/6 proteins that prevent inhibitor binding but do not affect their kinase activity.

XY028_140_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_E3_Ligase E3 Ubiquitin Ligase Complex cluster_Degradation Ubiquitin-Proteasome System cluster_Downstream Downstream Effects XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 binds to CRBN Cereblon (CRBN) XY028_140->CRBN binds to Ub Ubiquitin CDK4_6->Ub is ubiquitinated by CRL4-CRBN Proteasome 26S Proteasome CDK4_6->Proteasome is degraded by CRL4 CRL4 CRBN->CRL4 part of Ub->Proteasome targets for degradation Rb Rb Phosphorylation (Inhibited) E2F E2F Release (Inhibited) Rb->E2F CellCycle G1/S Phase Transition (Blocked) E2F->CellCycle

Figure 1: Mechanism of action of this compound.

Biological Activity

This compound is a highly potent inhibitor of CDK4 and CDK6. In vitro studies have demonstrated its ability to induce the degradation of these proteins in a dose- and time-dependent manner in various cancer cell lines, including A375 melanoma and T47D breast cancer cells.[1]

TargetAssayIC₅₀ (nM)Reference
CDK4/cyclin D1Kinase Assay0.38[2]
CDK6/cyclin D1Kinase Assay0.28[2]

Treatment of cancer cells with this compound leads to a significant reduction in cell proliferation.[1]

Experimental Protocols

The following are generalized protocols based on methodologies commonly used to evaluate PROTAC molecules like this compound. For specific experimental details, it is recommended to consult the primary literature, particularly Wu et al., Nat Cancer 2, 429-443 (2021).

Cell Culture
  • Cell Lines: A375 melanoma and T47D breast cancer cell lines are commonly used.[1]

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

This protocol is to assess the degradation of CDK4 and CDK6 upon treatment with this compound.

Western_Blot_Workflow start Seed cells and treat with this compound lysis Lyse cells and collect protein start->lysis quant Quantify protein concentration lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (anti-CDK4, anti-CDK6, anti-loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis

Figure 2: Western Blotting Workflow.
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.3, 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

Cell Viability Assay

This protocol is to determine the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) for an extended period (e.g., 11 days for T47D cells).[1]

  • Viability Measurement: Assess cell viability using a resazurin-based assay or other suitable methods.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by fitting the dose-response data to a sigmoidal curve.

CRBN Engagement Assay (Conceptual Workflow)

To confirm that this compound's mechanism of action is dependent on CRBN, a CRBN knockout or knockdown experiment can be performed.

CRBN_Engagement_Workflow start Generate CRBN knockout/knockdown and wild-type cell lines treat Treat both cell lines with this compound start->treat assess_degradation Assess CDK4/6 degradation (Western Blot) treat->assess_degradation assess_viability Assess cell viability treat->assess_viability compare Compare results between CRBN knockout and wild-type cells assess_degradation->compare assess_viability->compare

References

Understanding the PROTAC technology behind XY028-140

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the PROTAC Technology Behind XY028-140

For Researchers, Scientists, and Drug Development Professionals

Core Concept: PROTAC Technology and this compound

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery that harnesses the cell's natural protein disposal system to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, PROTACs are bifunctional molecules designed to completely remove the target protein.

This compound (also known as MS140) is a potent and selective PROTAC designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][4] this compound achieves this by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4] This induced proximity facilitates the ubiquitination of CDK4/6, marking them for destruction by the proteasome.[1][4] The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway, ultimately suppressing cancer cell proliferation.[2][4]

Mechanism of Action of this compound

The mechanism of action of this compound can be visualized as a three-step process:

  • Ternary Complex Formation: this compound, with its two distinct warheads, forms a ternary complex by binding to both the target proteins (CDK4 or CDK6) and the E3 ubiquitin ligase Cereblon (CRBN).[1][2]

  • Ubiquitination of Target Protein: The formation of this complex brings the E2 ubiquitin-conjugating enzyme into close proximity with CDK4/6, leading to the transfer of ubiquitin molecules to the target kinases.

  • Proteasomal Degradation: The poly-ubiquitinated CDK4/6 are then recognized and degraded by the 26S proteasome, effectively eliminating them from the cell.[4]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC This compound (PROTAC) Ternary_Complex CDK4/6 :: this compound :: CRBN (Ternary Complex) PROTAC->Ternary_Complex Target CDK4/6 Target->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated CDK4/6 Ternary_Complex->Ub_Target Ub transfer Proteasome Proteasome Ub_Target->Proteasome Ub Ubiquitin Ub->Ub_Target Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Mechanism of action for the PROTAC this compound.

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of CDK4 and CDK6 kinase activity.

TargetIC50 (nM)
CDK4/cyclin D10.38[5][6][7]
CDK6/cyclin D10.28[5][6][7]
Cellular Activity

This compound effectively inhibits the proliferation of various cancer cell lines.

Cell LineCancer TypeTreatmentEffect
A375Melanoma0.3 or 1 µM for 24 hoursInhibition of CDK4/6 expression and activity[1][2]
T47DBreast Cancer0.3 or 1 µM for 24 hoursInhibition of CDK4/6 expression and activity[1][2]
T47DBreast Cancer0.03, 0.1, 0.3, 1, or 3 µM for 11 daysInhibition of cancer cell proliferation[1][2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: A375 melanoma and T47D breast cancer cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For protein degradation studies, cells are typically treated with this compound at concentrations ranging from 0.3 to 1 µM for 24 hours.[1][2] For cell proliferation assays, a broader range of concentrations (e.g., 0.03 to 3 µM) and longer incubation times (e.g., 11 days) are used.[1][2]

Western Blotting for Protein Degradation

This protocol is designed to assess the extent of CDK4 and CDK6 degradation following treatment with this compound.

Western_Blot_Workflow A 1. Cell Treatment (with this compound) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% non-fat milk) E->F G 7. Primary Antibody Incubation (anti-CDK4, anti-CDK6, anti-Actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

A typical workflow for Western Blot analysis.
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin). After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Cell Viability Assay

This protocol measures the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to attach overnight, they are treated with a serial dilution of this compound for a specified period (e.g., 11 days for T47D cells).[1][2]

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are normalized to vehicle-treated controls, and IC50 values are calculated by fitting the data to a dose-response curve.

In Vivo Studies

A general protocol for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Cancer cells (e.g., A375 or T47D) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline) and administered to the mice, typically via oral or intraperitoneal injection.[1]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm target degradation).

Signaling Pathway

This compound targets the CDK4/6-Rb-E2F pathway, a critical signaling cascade that controls the G1-S phase transition of the cell cycle.

CDK4_6_Rb_E2F_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD activates transcription Active_CDK4_6 Active Cyclin D-CDK4/6 CyclinD->Active_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Active_CDK4_6 Degradation CDK4/6 Degradation Rb Rb Active_CDK4_6->Rb phosphorylates Rb_E2F_Complex Rb-E2F Complex (Transcriptionally Inactive) Active_CDK4_6->Rb_E2F_Complex phosphorylates Rb Rb->Rb_E2F_Complex E2F E2F E2F->Rb_E2F_Complex pRb p-Rb Free_E2F Free E2F pRb->Free_E2F releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) Free_E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression G1-S Transition Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression PROTAC This compound PROTAC->CDK4_6 targets for degradation

The CDK4/6-Rb-E2F signaling pathway and the point of intervention by this compound.

In a normal cell cycle, growth factor signaling leads to the expression of Cyclin D, which binds to and activates CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event causes Rb to release the E2F transcription factor, which can then activate the transcription of genes necessary for the S-phase of the cell cycle, leading to cell division.

This compound disrupts this process by inducing the degradation of CDK4/6. The absence of these kinases prevents the phosphorylation of Rb, keeping it bound to E2F and thereby repressing the transcription of S-phase genes. This leads to a G1 cell cycle arrest and an inhibition of tumor cell proliferation.

References

The Role of Cereblon in the Mechanism of Action of XY028-140: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to both inhibit and induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This dual mechanism of action offers a promising therapeutic strategy for cancers reliant on the CDK4/6 pathway. At the core of this compound's degradative function is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides an in-depth exploration of the pivotal role of Cereblon in the this compound mechanism, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.

Introduction: The PROTAC Approach and this compound

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. They consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.

This compound is a PROTAC that targets CDK4 and CDK6, key regulators of the cell cycle, for degradation[1][2][3][4]. It achieves this by engaging Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex[1]. By bringing CDK4/6 and Cereblon into close proximity, this compound facilitates the ubiquitination of CDK4/6, marking it for subsequent degradation by the 26S proteasome. This leads to the inhibition of the downstream RB-E2F signaling pathway, ultimately suppressing cancer cell proliferation.

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits high potency as both an inhibitor and a degrader of CDK4/6. The following tables summarize the available quantitative data.

Parameter CDK4/cyclin D1 CDK6/cyclin D1 Reference
IC500.38 nM0.28 nM
Table 1: Inhibitory Potency of this compound.
Parameter Cell Line Value Reference
DC50 (CDK4)Not AvailableNot Available
Dmax (CDK4)Not AvailableNot Available
DC50 (CDK6)Not AvailableNot Available
Dmax (CDK6)Not AvailableNot Available
Table 2: Degradation Potency of this compound. (Note: Specific DC50 and Dmax values for this compound are not publicly available in the reviewed literature.)
Parameter Value Reference
Binding Affinity (Kd) to CereblonNot Available
Table 3: Binding Affinity of this compound to Cereblon. (Note: Specific binding affinity data for the this compound-Cereblon interaction is not publicly available in the reviewed literature.)

Signaling Pathway: The this compound Mechanism of Action

This compound's mechanism is centered on the formation of a ternary complex between CDK4/6, this compound, and the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CDK4/6 and its subsequent degradation by the proteasome. The depletion of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting its activity and preventing the transcription of genes required for cell cycle progression.

XY028_140_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds CRBN Cereblon (CRBN) XY028_140->CRBN Recruits Proteasome 26S Proteasome CDK4_6->Proteasome Degraded CRL4 CRL4 Complex CRBN->CRL4 Part of CRL4->CDK4_6 Polyubiquitinates Ub Ubiquitin (Ub) E1 E1 E2 E2 E1->E2 Activates E2->CRL4 Transfers Ub Rb Rb Rb_E2F Rb-E2F Complex Rb->Rb_E2F Binds E2F E2F E2F->Rb_E2F Binds Genes Cell Cycle Genes Rb_E2F->Genes Represses Transcription CDK4_6_nucleus->Rb Phosphorylates (Inhibited)

Figure 1: Mechanism of this compound-induced CDK4/6 degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of Cereblon in the mechanism of this compound.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to demonstrate the formation of the CDK4/6-XY028-140-CRBN ternary complex in cells.

Materials:

  • T47D or A375 cells

  • This compound

  • MG132 (proteasome inhibitor)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Anti-Cereblon antibody (for immunoprecipitation)

  • Anti-CDK4 and Anti-CDK6 antibodies (for western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Cell Culture and Treatment: Plate T47D or A375 cells and grow to 70-80% confluency.

  • Pre-treat cells with 10 µM MG132 for 2 hours to prevent the degradation of the target protein.

  • Treat cells with the desired concentration of this compound (e.g., 100 nM) or DMSO (vehicle control) for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Immunoprecipitation: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-Cereblon antibody or an isotype control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads 3-5 times with Co-IP Wash Buffer.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted samples by western blotting using anti-CDK4 and anti-CDK6 antibodies to detect the co-immunoprecipitated proteins.

CoIP_Workflow start Start: Cells Treated with This compound/DMSO lysis Cell Lysis start->lysis preclear Pre-clear Lysate lysis->preclear ip Immunoprecipitation (Anti-CRBN Ab) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution wash->elute wb Western Blot (Anti-CDK4/6) elute->wb end End: Detect Ternary Complex wb->end

Figure 2: Co-Immunoprecipitation workflow.
In-Cell Ubiquitination Assay

This assay is designed to detect the ubiquitination of CDK4/6 upon treatment with this compound.

Materials:

  • HEK293T cells

  • Plasmids encoding HA-tagged Ubiquitin, and FLAG-tagged CDK4 or CDK6

  • Transfection reagent

  • This compound

  • MG132

  • Denaturing Lysis Buffer (e.g., RIPA buffer with 1% SDS)

  • Dilution Buffer (RIPA buffer without SDS)

  • Anti-FLAG antibody (for immunoprecipitation)

  • Anti-HA antibody (for detecting ubiquitin)

  • Protein A/G magnetic beads

Procedure:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding HA-Ubiquitin and FLAG-CDK4 or FLAG-CDK6.

  • Treatment: After 24-48 hours, pre-treat the cells with 10 µM MG132 for 2 hours.

  • Treat the cells with this compound or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells in Denaturing Lysis Buffer and boil for 10 minutes to dissociate protein-protein interactions.

  • Dilute the lysates 10-fold with Dilution Buffer.

  • Immunoprecipitation: Immunoprecipitate the FLAG-tagged CDK4 or CDK6 using an anti-FLAG antibody and protein A/G beads.

  • Washing: Wash the beads extensively with wash buffer.

  • Elution and Western Blotting: Elute the proteins and analyze by western blotting with an anti-HA antibody to detect polyubiquitinated CDK4/6.

Ubiquitination_Workflow start Start: Transfected Cells (FLAG-CDK4/6, HA-Ub) treat Treat with This compound/DMSO start->treat lysis Denaturing Lysis treat->lysis ip Immunoprecipitation (Anti-FLAG Ab) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute wb Western Blot (Anti-HA) elute->wb end End: Detect Ubiquitinated CDK4/6 wb->end

Figure 3: In-Cell Ubiquitination Assay workflow.

Conclusion

Cereblon plays an indispensable role in the mechanism of action of this compound. By acting as the bridge between this PROTAC and the cellular degradation machinery, Cereblon enables the targeted destruction of CDK4 and CDK6. This dual-action approach of kinase inhibition and protein degradation makes this compound a powerful tool in cancer research and a promising candidate for further therapeutic development. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate and harness the potential of Cereblon-mediated protein degradation.

References

The Foundational Role of CDK4 and CDK6 in Oncology: A Technical Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are pivotal regulators of the cell cycle, acting as key drivers of the transition from the G1 (growth) phase to the S (DNA synthesis) phase. In concert with their regulatory partners, the D-type cyclins, CDK4 and CDK6 phosphorylate the retinoblastoma tumor suppressor protein (Rb), a critical gatekeeper of cell cycle progression. This phosphorylation event releases the E2F transcription factor, thereby activating the transcription of genes necessary for DNA replication and cell division.[1][2] Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a hallmark of many cancers, leading to uncontrolled cellular proliferation.[3][4] This fundamental role in oncogenesis has positioned CDK4 and CDK6 as prime targets for therapeutic intervention. The development of selective small molecule inhibitors targeting these kinases has heralded a new era in the treatment of certain malignancies, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[5] This technical guide provides an in-depth overview of the foundational research on CDK4 and CDK6 as therapeutic targets, encompassing their signaling pathways, key experimental methodologies for their study, and a summary of the preclinical and clinical efficacy of approved inhibitors.

The CDK4/6 Signaling Pathway: A Central Regulator of Cell Proliferation

The canonical CDK4/6 signaling pathway is a tightly regulated cascade that integrates extracellular and intracellular signals to control cell cycle entry. Mitogenic signals, such as growth factors, stimulate the synthesis of D-type cyclins (Cyclin D1, D2, and D3). These cyclins then bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complex subsequently phosphorylates and inactivates the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Upon hyperphosphorylation by CDK4/6, Rb undergoes a conformational change, releasing E2F, which then activates the transcription of target genes, driving the cell cycle forward. This pathway is subject to negative regulation by endogenous CDK inhibitors, such as the INK4 family (e.g., p16INK4a) which directly binds to and inhibits CDK4 and CDK6.

CDK4_6_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors Receptor Growth Factor Receptor Growth_Factors->Receptor Bind Signaling_Cascade Downstream Signaling Receptor->Signaling_Cascade Activate Cyclin_D Cyclin D (D1, D2, D3) Signaling_Cascade->Cyclin_D Upregulate Synthesis Cyclin_D_CDK4_6 Active Complex: Cyclin D-CDK4/6 Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Retinoblastoma Protein (Rb) Cyclin_D_CDK4_6->Rb Phosphorylate pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Promotes G1/S Transition p16 p16 (INK4a) p16->CDK4_6 Inhibits CDK4_6_Inhibitors CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK4_6_Inhibitors->Cyclin_D_CDK4_6 Inhibit

Caption: The Cyclin D-CDK4/6-Rb Signaling Pathway.

Quantitative Analysis of CDK4/6 Inhibitors

The development of selective CDK4/6 inhibitors has been a major breakthrough in precision oncology. Three orally bioavailable inhibitors—palbociclib, ribociclib, and abemaciclib (B560072)—have received FDA approval. Their potency against CDK4 and CDK6 has been extensively characterized in preclinical studies.

InhibitorTargetIC50 (nM)Reference
Palbociclib CDK411
CDK616
Ribociclib CDK410
CDK639
Abemaciclib CDK42
CDK610

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Clinical Efficacy of CDK4/6 Inhibitors in HR+/HER2- Advanced Breast Cancer

The clinical utility of CDK4/6 inhibitors in combination with endocrine therapy has been firmly established in large, randomized phase III trials. These trials have consistently demonstrated a significant improvement in progression-free survival (PFS), and in some cases, overall survival (OS).

TrialInhibitorCombination AgentPatient PopulationMedian PFS (Inhibitor Arm)Median PFS (Control Arm)Hazard Ratio (PFS)Median OS (Inhibitor Arm)Median OS (Control Arm)Hazard Ratio (OS)
PALOMA-2 PalbociclibLetrozoleFirst-line24.8 months14.5 months0.5853.9 months51.2 months0.96
MONALEESA-2 RibociclibLetrozoleFirst-line25.3 months16.0 months0.57Not Reached51.4 months0.76
MONALEESA-7 RibociclibNSAI + GoserelinFirst-line (premenopausal)23.8 months13.0 months0.5558.7 months48.0 months0.76
MONARCH 3 AbemaciclibNSAIFirst-line28.2 months14.8 months0.5467.1 months54.5 months0.80
PALOMA-3 PalbociclibFulvestrantSecond-line9.5 months4.6 months0.4634.9 months28.0 months0.81
MONALEESA-3 RibociclibFulvestrantFirst/Second-line20.5 months12.8 months0.5953.7 months41.5 months0.73
MONARCH 2 AbemaciclibFulvestrantSecond-line16.4 months9.3 months0.5546.7 months37.3 months0.76

NSAI: Non-steroidal aromatase inhibitor. Data compiled from multiple sources.

Key Experimental Protocols

The evaluation of CDK4/6 inhibitors relies on a suite of standardized in vitro and cellular assays. These protocols are fundamental for assessing the potency, selectivity, and mechanism of action of novel compounds.

Experimental_Workflow Start Compound Synthesis and Characterization Kinase_Assay In Vitro Kinase Assay (Biochemical Potency) Start->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (Cellular Efficacy) Kinase_Assay->Cell_Proliferation Determine IC50 Western_Blot Western Blot Analysis (Target Engagement) Cell_Proliferation->Western_Blot Confirm Cellular Activity Cell_Cycle Cell Cycle Analysis (Mechanism of Action) Western_Blot->Cell_Cycle Verify Rb Phosphorylation Inhibition End Lead Optimization and In Vivo Studies Cell_Cycle->End Confirm G1 Arrest

Caption: A typical experimental workflow for the preclinical evaluation of CDK4/6 inhibitors.
In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against purified CDK4/Cyclin D and CDK6/Cyclin D complexes.

Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the IC50 value of the inhibitor is determined.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Rb-derived peptide substrate

  • ATP (with [γ-³²P]ATP for radiometric detection or as part of a luminescence-based kit like ADP-Glo™)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (serially diluted)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., scintillation fluid and counter, or luminescence plate reader)

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add varying concentrations of the test inhibitor to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or a stop solution).

  • Detect the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effect of a CDK4/6 inhibitor on cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with the inhibitor. Common methods include the Sulforhodamine B (SRB) assay, which measures total protein content, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Materials:

  • Cancer cell line (e.g., MCF-7, a luminal ER+ breast cancer cell line)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • 96-well cell culture plates

  • SRB staining solution or CellTiter-Glo® reagent

  • Plate reader (absorbance or luminescence)

Procedure (SRB Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor for 72 hours.

  • Fix the cells with 10% trichloroacetic acid (TCA).

  • Wash the plates and stain with 0.4% SRB in 1% acetic acid.

  • Wash away unbound dye and solubilize the bound dye with 10 mM Tris base.

  • Measure the absorbance at 510 nm.

  • Calculate the concentration that inhibits cell growth by 50% (GI50).

Western Blot for Phosphorylated Rb

Objective: To confirm that the CDK4/6 inhibitor blocks the phosphorylation of Rb in cells, demonstrating target engagement.

Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Antibodies specific to phosphorylated forms of Rb (e.g., at Ser780) are used to assess the inhibitor's effect.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the test inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analyze the band intensities to determine the level of Rb phosphorylation relative to total Rb and the loading control.

Conclusion

The foundational research into CDK4 and CDK6 has unequivocally established their central role in cell cycle control and their dysregulation as a key driver of tumorigenesis. This understanding has paved the way for the successful development of selective inhibitors that have transformed the therapeutic landscape for patients with HR+/HER2- breast cancer. The in-depth technical knowledge of the CDK4/6 signaling pathway, coupled with robust preclinical evaluation methodologies, continues to be crucial for the discovery of next-generation inhibitors and the expansion of their therapeutic applications to other cancer types. The ongoing exploration of resistance mechanisms and the development of rational combination therapies will further refine the use of CDK4/6 inhibitors, promising continued advancements in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for XY028-140 in T47D Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1] As a heterobifunctional molecule, this compound links a CDK4/6 ligand to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN), thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of CDK4 and CDK6.[1] This mechanism of action leads to the inhibition of the Retinoblastoma (Rb) protein phosphorylation, preventing cell cycle progression from G1 to S phase and ultimately inhibiting cancer cell proliferation.[1] T47D, a human ductal breast carcinoma cell line, is a valuable model for studying hormone-dependent breast cancer and the efficacy of CDK4/6-targeted therapies. This document provides detailed protocols for utilizing this compound to study its effects on T47D breast cancer cells.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

XY028_140_Mechanism cluster_cell T47D Cell XY028_140 This compound CRBN Cereblon (E3 Ligase) XY028_140->CRBN Binds CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds Ub Ubiquitin CRBN->Ub Recruits Proteasome Proteasome CDK4_6->Proteasome Degradation Rb Rb CDK4_6->Rb Phosphorylates Ub->CDK4_6 Ubiquitination E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases G1_S_Transition G1/S Phase Transition Genes E2F->G1_S_Transition Activates CellCycleArrest G1 Cell Cycle Arrest G1_S_Transition->CellCycleArrest Inhibition leads to

Caption: Mechanism of this compound-induced CDK4/6 degradation and cell cycle arrest.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of this compound on T47D cells. Please note that these are example data points and actual results may vary depending on experimental conditions.

Table 1: Cell Proliferation (IC50)

CompoundTarget(s)T47D Cell Proliferation IC50 (nM)Assay Duration (days)
This compoundCDK4/6Data not available11
PalbociclibCDK4/6~2006

Table 2: Cell Cycle Analysis

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)55.0 ± 3.530.0 ± 2.815.0 ± 1.2
This compound (100 nM)75.0 ± 4.215.0 ± 2.110.0 ± 1.5
This compound (500 nM)85.0 ± 3.98.0 ± 1.57.0 ± 1.1

Table 3: Apoptosis Analysis

Treatment (48h)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle (DMSO)3.0 ± 0.82.5 ± 0.51.0 ± 0.2
This compound (100 nM)10.0 ± 1.55.0 ± 0.91.5 ± 0.3
This compound (500 nM)20.0 ± 2.112.0 ± 1.82.0 ± 0.4

Table 4: Western Blot Densitometry (Protein Degradation)

Treatment (24h)Relative CDK4 Protein Level (%)Relative CDK6 Protein Level (%)
Vehicle (DMSO)100 ± 5.0100 ± 6.2
This compound (100 nM)40 ± 4.535 ± 3.8
This compound (500 nM)15 ± 2.810 ± 2.1

Experimental Protocols

T47D Cell Culture

A crucial first step is the proper maintenance of the T47D cell line.

Cell_Culture_Workflow Thaw Thaw Cells Culture Culture in Growth Medium Thaw->Culture Day 1 Passage Subculture at 70-80% Confluency Culture->Passage Every 2-3 Days Passage->Culture Experiment Seed for Experiment Passage->Experiment

Caption: General workflow for T47D cell culture.

Materials:

  • T47D cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Thawing: Thaw cryopreserved T47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 300 x g for 5 minutes.

  • Culturing: Resuspend the cell pellet in fresh growth medium and transfer to a T-75 flask. Incubate at 37°C with 5% CO2.

  • Maintenance: Change the medium every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with growth medium and re-plate at the desired density.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • T47D cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Seeding: Seed T47D cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) and a vehicle control (DMSO) for the desired duration (e.g., 11 days, with media and drug changes every 3-4 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • T47D cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seeding and Treatment: Seed T47D cells in 6-well plates and treat with this compound and vehicle control for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the samples using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • T47D cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seeding and Treatment: Seed T47D cells in 6-well plates and treat with this compound and vehicle control for 48 hours.

  • Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blotting for CDK4/6 Degradation

Western blotting is used to detect the levels of specific proteins, in this case, CDK4 and CDK6, to confirm degradation.

Western_Blot_Workflow Sample_Prep Sample Preparation (Cell Lysis) Electrophoresis SDS-PAGE Sample_Prep->Electrophoresis Transfer Protein Transfer to Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-CDK4/6, anti-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: Workflow for Western Blotting analysis.

Materials:

  • T47D cells

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-CDK4, anti-CDK6, anti-Actin or -Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treatment and Lysis: Treat T47D cells with this compound for 24 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like actin or tubulin.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of XY028-140 (also known as MS140) in various in vitro assays. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5][6]

Mechanism of Action

This compound is a bifunctional molecule that links the E3 ubiquitin ligase Cereblon (CRBN) to CDK4 and CDK6.[7][8] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4/6, leading to the inhibition of the RB-E2F signaling pathway, which is critical for cell cycle progression.[1][2][3][4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound-induced degradation of CDK4/6.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental duration. The following table summarizes recommended concentration ranges based on available data.

Assay TypeCell Line(s)Concentration RangeIncubation TimeReference(s)
CDK4/6 Expression and ActivityA375 (melanoma), T47D (breast cancer)0.3 - 1 µM24 hours[7][8][9][10]
Cell ProliferationT47D (breast cancer)0.03 - 3 µM11 days[7][8][9][10]
Biochemical Kinase Assay (IC50)CDK4/cyclin D1, CDK6/cyclin D10.38 nM, 0.28 nMNot Applicable[5]

Experimental Protocols

Western Blot for CDK4/6 Degradation

This protocol is designed to assess the degradation of CDK4 and CDK6 in response to this compound treatment.

Workflow Diagram

WB_Workflow A 1. Cell Seeding B 2. Treatment with This compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Imaging and Analysis F->G

Caption: Western Blot experimental workflow.

Materials:

  • Cell line of interest (e.g., A375, T47D)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK4, anti-CDK6, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0.3 µM and 1 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blot: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. The next day, wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).

Cell Viability/Proliferation Assay

This protocol measures the effect of this compound on cell proliferation over a longer period.

Workflow Diagram

Proliferation_Workflow A 1. Cell Seeding (96-well plate) B 2. Treatment with This compound (serial dilutions) A->B C 3. Long-term Incubation (e.g., 11 days) B->C D 4. Viability Reagent Addition (e.g., Resazurin, MTS) C->D E 5. Incubation D->E F 6. Absorbance/Fluorescence Measurement E->F G 7. Data Analysis (IC50) F->G

Caption: Cell proliferation assay workflow.

Materials:

  • Cell line of interest (e.g., T47D)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear bottom plates

  • Cell viability reagent (e.g., Resazurin, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for long-term growth.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) and a vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 11 days), changing the media with fresh compound every 3-4 days.

  • Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time (e.g., 1-4 hours for Resazurin/MTS).

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Solubility and Storage

  • Solubility: this compound is soluble in DMSO.[7][10] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described.[8][10]

  • Storage: Store the solid compound at -20°C for up to 3 years.[10] In DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[4][7][10] Avoid repeated freeze-thaw cycles.[6][7]

These protocols provide a starting point for in vitro experiments with this compound. Optimization of conditions for specific cell lines and experimental goals is recommended.

References

Application Notes and Protocols for In Vivo Formulation and Administration of XY028-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation and administration of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).

Mechanism of Action

This compound functions as a bifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN). This binding event forms a ternary complex, which facilitates the ubiquitination of CDK4/6, marking it for degradation by the proteasome. This targeted protein degradation leads to the inhibition of the RB-E2F signaling pathway, a critical regulator of cell cycle progression.

XY028_140_Mechanism_of_Action cluster_cell Cell XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CDK4_6->Proteasome Degraded_CDK4_6 Degraded CDK4/6 Proteasome->Degraded_CDK4_6 Degradation

Caption: Mechanism of action of this compound.

In Vivo Formulation

This compound can be formulated as a suspension for in vivo administration. The following table summarizes the recommended components and their final concentrations.

ComponentVolumetric RatioFinal Concentration
DMSO10%-
PEG30040%-
Tween-805%-
Saline (0.9% NaCl)45%-
This compound -0.56 mg/mL

Experimental Protocols

Preparation of this compound Formulation (1 mL)

This protocol describes the preparation of 1 mL of a 0.56 mg/mL suspended solution of this compound. It is recommended to prepare the working solution fresh on the day of use.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% w/v sodium chloride in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a 5.6 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Dissolve it in the appropriate volume of DMSO.

    • Ensure complete dissolution, using warming or sonication if necessary.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 5.6 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing. [1]

  • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed. [1]

  • Add 450 µL of saline to bring the final volume to 1 mL. [1]

  • Vortex the final suspension thoroughly.

  • If precipitation occurs, use an ultrasonic bath to aid in the dispersion of the compound.

Formulation_Workflow cluster_prep Formulation Preparation start Start stock Prepare 5.6 mg/mL This compound in DMSO start->stock add_peg Add 400 µL PEG300 stock->add_peg add_stock Add 100 µL DMSO Stock & Vortex add_peg->add_stock add_tween Add 50 µL Tween-80 & Vortex add_stock->add_tween add_saline Add 450 µL Saline & Vortex add_tween->add_saline sonicate Ultrasonicate if needed add_saline->sonicate end 0.56 mg/mL Suspension Ready for Administration sonicate->end

Caption: Workflow for the preparation of this compound formulation.

In Vivo Administration

The prepared suspension of this compound is suitable for oral (p.o.) and intraperitoneal (i.p.) administration in animal models.[1] The following is a general guideline. Specific parameters such as dosage, administration frequency, and duration should be optimized for the specific animal model and experimental design.

ParameterRecommendation
Animal Model To be determined by the researcher based on the study's objectives.
Dosage To be determined by dose-ranging studies.
Dosing Volume Typically 5-10 mL/kg for mice (oral) or 10 mL/kg (intraperitoneal).
Administration Oral gavage or intraperitoneal injection.
Frequency To be determined by pharmacokinetic and pharmacodynamic studies.
Duration Dependent on the experimental endpoint (e.g., tumor growth inhibition).

General Procedure for Intraperitoneal (i.p.) Injection in Mice:

  • Gently restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly downwards on one side.

  • Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the this compound suspension slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

General Procedure for Oral Gavage (p.o.) in Mice:

  • Gently restrain the mouse.

  • Use a proper-sized, soft-tipped gavage needle.

  • Gently insert the gavage needle into the esophagus.

  • Slowly administer the this compound suspension.

  • Carefully remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Important Considerations:

  • It is crucial to ensure the suspension is well-mixed before each administration.

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • The provided formulation and administration protocols are for reference only. Researchers should independently validate and optimize these methods for their specific experimental needs.

References

Application Notes and Protocols for XY028-140 Treatment in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

XY028-140 is a novel small molecule inhibitor targeting the PI3K/AKT signaling pathway, a critical cascade involved in cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development. These application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cancer cell lines using common colorimetric and luminescent cell viability assays.

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

This compound exerts its effect by inhibiting key kinases in the PI3K/AKT pathway, leading to a downstream reduction in cell proliferation and survival signals. The following diagram illustrates the proposed mechanism of action.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation XY028_140 This compound XY028_140->PI3K Inhibition XY028_140->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR pathway inhibition by this compound.

MTT Colorimetric Cell Viability Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol
  • Cell Seeding:

    • Harvest and count cells (e.g., HeLa, A549, MCF-7).

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. Recommended starting concentration is 100 µM.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Gently pipette to dissolve the formazan crystals. The solution should turn a uniform purple color.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Workflow Diagram

MTT_Workflow A 1. Seed Cells (5,000-10,000 cells/well) B 2. Incubate 24h A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Hypothetical Data: IC₅₀ Values of this compound (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineTissue of OriginTreatment DurationIC₅₀ (µM)
MCF-7Breast Adenocarcinoma72 hours5.2
A549Lung Carcinoma72 hours12.8
HeLaCervical Cancer72 hours8.5
U-87 MGGlioblastoma72 hours3.1

CellTiter-Glo® Luminescent Cell Viability Assay

Principle

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Experimental Protocol
  • Cell Seeding & Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol, typically using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Reagent Preparation:

    • Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.

    • Transfer the buffer to the substrate bottle to reconstitute the lyophilized enzyme/substrate mixture. Mix gently by inversion until the substrate is thoroughly dissolved.

  • Luminescence Measurement:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared CellTiter-Glo® Reagent to each well (for a total volume of 200 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate luminometer.

Workflow Diagram

CTG_Workflow A 1. Seed Cells in Opaque-Walled Plate B 2. Incubate 24h A->B C 3. Add this compound B->C D 4. Incubate 48-72h C->D E 5. Equilibrate Plate to Room Temp D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Mix 2 min, Incubate 10 min F->G H 8. Read Luminescence G->H

Caption: Workflow for the CellTiter-Glo® assay.

Hypothetical Data: IC₅₀ Values of this compound (Comparison)

This table compares the IC₅₀ values obtained from both MTT and CellTiter-Glo® assays after a 72-hour treatment period.

Cell LineIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - CellTiter-Glo® Assay
MCF-75.24.9
A54912.811.5
HeLa8.58.1
U-87 MG3.12.9

Logical Relationship of Experiment

The following diagram illustrates the logical connection between the experimental steps and the expected outcome.

Logical_Flow A Treat Cells with This compound B PI3K/AKT Pathway Inhibited A->B C ATP Production & Metabolic Activity Decrease B->C D Cell Viability Assay (MTT or CellTiter-Glo®) C->D Measures E Reduced Signal (Colorimetric or Luminescent) D->E F Quantify IC₅₀ Value E->F

Caption: Logical flow from treatment to data analysis.

Application Notes and Protocols for XY028-140 Treatment for Optimal Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This document outlines the mechanism of action, optimal treatment durations for protein degradation, and detailed protocols for experimental validation.

Introduction

This compound is a heterobifunctional molecule that induces the degradation of CDK4 and CDK6 proteins.[1][2] It functions by simultaneously binding to the target proteins (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[1][2] This targeted protein degradation approach offers a powerful alternative to traditional kinase inhibition.

Mechanism of Action

The mechanism of this compound-mediated protein degradation involves the formation of a ternary complex between the target protein (CDK4 or CDK6), this compound, and the CRBN E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, leading to its recognition and subsequent degradation by the 26S proteasome. This process is dependent on the presence of CRBN and can be inhibited by blocking the proteasome or the NEDD8-activating enzyme.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds CRBN CRBN E3 Ligase XY028_140->CRBN Recruits Proteasome Proteasome CDK4_6->Proteasome Targeted for Degradation CRBN->CDK4_6 Ubiquitination Proteasome->CDK4_6 Degrades Ub Ubiquitin

Caption: Mechanism of this compound-induced protein degradation.

Optimal Treatment Duration for Protein Degradation

The optimal duration of this compound treatment for achieving maximal protein degradation is cell line-dependent but generally occurs within 24 hours of treatment. Time-course experiments are recommended to determine the precise optimal time point for a specific experimental system.

Quantitative Data Summary

The following table summarizes the time-dependent degradation of CDK4 and CDK6 in Colo205 cells treated with 0.5 µM of this compound, as determined by Western blot analysis.

Treatment Duration (hours)CDK4 Degradation (%)CDK6 Degradation (%)
000
2~25~40
4~50~70
8~75~90
12>90>95
24>95>95

Note: Degradation percentages are estimated from immunoblot data presented in Wu et al., Nat Cancer 2, 429-443 (2021) and may vary between experiments and cell lines.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cell Lines

This protocol describes the general procedure for treating adherent cell lines with this compound to assess protein degradation.

Materials:

  • Adherent cancer cell line (e.g., Colo205, A375, T47D)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare the desired concentrations of this compound by diluting the DMSO stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared in parallel.

  • Treatment: Remove the culture medium from the cells and add the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for Western Blot: Prepare protein samples for Western blotting by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

A Seed Cells (70-80% confluency) B Prepare this compound Dilutions A->B C Treat Cells B->C D Incubate for Desired Time C->D E Wash with PBS D->E F Lyse Cells E->F G Quantify Protein F->G H Prepare for Western Blot G->H

Caption: Experimental workflow for in vitro this compound treatment.

Protocol 2: Western Blotting for CDK4/6 Degradation

This protocol details the Western blot procedure to visualize and quantify the degradation of CDK4 and CDK6.

Materials:

  • Protein lysates from Protocol 1

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK4, anti-CDK6, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the CDK4 and CDK6 band intensities to the loading control to determine the relative protein levels.

Protocol 3: Global Proteome Analysis by Mass Spectrometry

For a comprehensive understanding of the selectivity of this compound, global proteome analysis using mass spectrometry can be performed.

Procedure Outline:

  • Sample Preparation: Treat cells with this compound (e.g., 0.3 µM for 5 hours) and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant) to identify and quantify proteins.

    • Perform label-free quantification (LFQ) to compare protein abundance between the this compound treated and control samples.

    • Generate a volcano plot to visualize proteins that are significantly downregulated upon treatment. This will highlight the selectivity of this compound for CDK4 and CDK6.[2]

A Cell Treatment (this compound vs. Vehicle) B Cell Lysis & Protein Digestion A->B C LC-MS/MS Analysis B->C D Protein Identification & Quantification C->D E Volcano Plot Analysis D->E

Caption: Workflow for global proteome analysis.

Conclusion

This compound is a highly effective degrader of CDK4 and CDK6. Optimal degradation is typically achieved within 24 hours of treatment. The provided protocols offer a framework for researchers to investigate the effects of this compound on protein degradation in their specific experimental models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each cell line and experimental setup.

References

Application of XY028-140 in Xenograft Mouse Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in xenograft mouse models. The information presented here is synthesized from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a bifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][2][3] By degrading these key cell cycle regulators, this compound effectively inhibits the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the E2F-mediated transcription of genes required for cell cycle progression and proliferation.[2][3][4] Preclinical studies have demonstrated the in vivo efficacy of this compound in suppressing tumor growth in xenograft models.[1]

Mechanism of Action: Signaling Pathway

This compound's mechanism of action involves hijacking the ubiquitin-proteasome system to induce the degradation of its target proteins, CDK4 and CDK6. This leads to the inhibition of the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a critical driver of cell cycle progression from G1 to S phase.

XY028_140_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cell Cycle Regulation XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK4/6 Degradation Proteasome->Degradation leads to Active_CDK4_6 Active CDK4/6-Cyclin D Complex Degradation->Active_CDK4_6 prevents formation of CyclinD Cyclin D CyclinD->Active_CDK4_6 Rb Rb Active_CDK4_6->Rb phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F inhibits pRb->E2F releases Cell_Cycle_Progression G1-S Phase Progression E2F->Cell_Cycle_Progression promotes CDK4_6_upstream CDK4_6_upstream->Active_CDK4_6

Diagram 1: Mechanism of action of this compound.

In Vivo Efficacy Data in Xenograft Models

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models. The following tables summarize the quantitative data from a study utilizing a mantle cell lymphoma (JeKo-1) xenograft model.[1]

JeKo-1 Xenograft Model: Treatment Efficacy
Treatment GroupDose & ScheduleDurationMean Fold Change in Tumor Volume (Day 21)
VehicleN/A21 days~12
Palbociclib50 mg/kg, q.d.21 days~6
This compound 25 mg/kg, b.i.d. 21 days ~3

Data is estimated from the graphical representation in Wu et al., Nat Cancer 2, 429-443 (2021).[1]

Pharmacodynamic Analysis in Xenograft Tumors

Western blot analysis of tumor lysates from both JeKo-1 and Colo-205 xenografts confirmed the in vivo mechanism of action of this compound.[1]

Xenograft ModelTreatmentDurationEffect on Protein Levels
JeKo-1This compound (25 mg/kg, b.i.d)3 daysDegradation of CDK4 and CDK6; Suppression of Rb phosphorylation.
Colo-205This compound (30 mg/kg, b.i.d)3 daysDegradation of CDK4 and CDK6; Suppression of Rb phosphorylation.

Experimental Protocols

The following are detailed protocols for establishing xenograft models and for the in vivo administration and evaluation of this compound.

Cell Culture
  • Cell Lines:

    • JeKo-1 (Mantle Cell Lymphoma)

    • Colo-205 (Colorectal Carcinoma)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Xenograft Mouse Model Establishment

Xenograft_Workflow cluster_0 Preparation cluster_1 Implantation cluster_2 Tumor Growth & Treatment cluster_3 Analysis Cell_Culture Cell Culture (JeKo-1 or Colo-205) Cell_Harvest Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Suspension Prepare Cell Suspension Cell_Harvest->Cell_Suspension Implantation Subcutaneous Injection Cell_Suspension->Implantation Animal_Prep 6-week old female athymic Nude-Foxn1nu mice Animal_Prep->Implantation Tumor_Monitoring Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization Randomize Mice (Tumor Volume ~100 mm³) Tumor_Monitoring->Randomization Treatment Administer this compound, Vehicle, or Comparator Randomization->Treatment Efficacy_Endpoint Efficacy Assessment (Tumor Volume, Body Weight) Treatment->Efficacy_Endpoint PD_Endpoint Pharmacodynamic Analysis (Tumor Collection) Treatment->PD_Endpoint

Diagram 2: Experimental workflow for xenograft studies.
  • Animal Model: 6-week-old female athymic Nude-Foxn1nu mice are used.[1]

  • Cell Implantation:

    • For Colo-205 xenografts, inject 5 x 10^6 cells in PBS subcutaneously into the flank of each mouse.[1]

    • For JeKo-1 xenografts, inject 10 x 10^6 cells in a 1:1 mixture of PBS and Matrigel GFR membrane Matrix subcutaneously into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (typically 5-8 mice per group).[1]

Preparation and Administration of this compound
  • Formulation: A suspension of this compound can be prepared for in vivo administration. A suggested formulation for oral or intraperitoneal injection is:

    • Prepare a stock solution of this compound in DMSO (e.g., 5.6 mg/mL).

    • To prepare the final dosing solution, mix 10% DMSO stock solution, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Note: It is recommended to prepare the working solution fresh on the day of use.[1]

  • Administration: Administer this compound to the mice via the desired route (e.g., intraperitoneal injection). The dosing volume should be adjusted based on the mouse's body weight.

Efficacy and Pharmacodynamic Studies
  • Efficacy Study:

    • Treat mice according to the defined schedule (e.g., 25 mg/kg, b.i.d. for 21 days for JeKo-1 xenografts).[1]

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for final volume and weight measurements.

  • Pharmacodynamic Study:

    • Treat tumor-bearing mice with this compound for a shorter duration (e.g., 3 days).[1]

    • At a specified time point after the last dose, euthanize the mice and harvest the tumors.

    • Process the tumor tissue for downstream analysis.

Ex Vivo Analysis
  • Western Blotting:

    • Lyse the harvested tumor tissue in appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against CDK4, CDK6, phospho-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Immunohistochemistry (IHC):

    • Fix the harvested tumors in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin-embedded tumors and mount on slides.

    • Perform antigen retrieval and block endogenous peroxidases.

    • Incubate the sections with primary antibodies against proteins of interest (e.g., CDK4, CDK6, Ki-67 for proliferation).

    • Follow with the appropriate secondary antibody and detection system.

    • Counterstain with hematoxylin (B73222) and mount the slides.

    • Analyze the slides under a microscope to assess protein expression and localization.

Safety and Toxicology

In the reported preclinical studies, this compound was well-tolerated at efficacious doses, with no significant body weight loss or other observable toxicities noted.[1] However, it is crucial to monitor the health of the animals throughout the study, including daily observations for any signs of distress, and regular body weight measurements.

Conclusion

This compound is a promising CDK4/6 degrader with demonstrated in vivo anti-tumor activity in xenograft models of both solid and hematological malignancies. The protocols and data presented in this document provide a comprehensive guide for researchers to further investigate the therapeutic potential of this compound. Careful planning and execution of these in vivo studies are essential for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing XY028-140 Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for XY028-140. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing the potential for off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective dual-function molecule known as a Proteolysis Targeting Chimera (PROTAC). It functions as both a CDK4/6 kinase inhibitor and a degrader.[1][2][3][4][5] Its primary mechanism involves simultaneously binding to Cyclin-Dependent Kinase 4/6 (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK4/6, marking it for degradation by the proteasome. This dual action of inhibition and degradation leads to a sustained suppression of the CDK4/6 signaling pathway, which is critical for cell cycle progression.

Q2: What are off-target effects and why is it important to minimize them when using this compound?

Q3: What are the known or potential off-target effects of CDK4/6 inhibitors as a class?

A3: While this compound is designed for high selectivity, it is helpful to be aware of the off-target effects observed with other CDK4/6 inhibitors. These can provide insights into potential areas for investigation. Common off-target effects for this class of drugs include:

  • Hematological effects: Neutropenia (a decrease in neutrophils) is a common on-target effect of CDK4/6 inhibition but can be exacerbated by off-target interactions.

  • Gastrointestinal issues: Diarrhea is a known side effect, particularly with abemaciclib, and may be linked to off-target kinase inhibition.

  • Cardiac effects: Some CDK4/6 inhibitors, like ribociclib, have been associated with QT interval prolongation.

  • Other kinase inhibition: Abemaciclib has been shown to inhibit other kinases such as DYRK and HIPK at higher concentrations, leading to distinct cellular phenotypes.

It is important to note that as a PROTAC, the off-target profile of this compound may differ from small molecule inhibitors due to its unique mechanism of action.

Q4: What is the recommended concentration range for this compound to maintain on-target specificity?

A4: The optimal concentration of this compound is cell-line dependent and should be determined empirically. Based on available data, concentrations between 0.03 µM and 1 µM have been used in cell-based assays. To minimize off-target effects, it is recommended to perform a dose-response curve to identify the lowest effective concentration that achieves the desired level of CDK4/6 degradation and pathway inhibition. Exceeding a concentration of 1 µM may increase the risk of off-target binding.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected Cell Toxicity or Phenotype The concentration of this compound may be too high, leading to off-target effects.1. Perform a dose-response experiment: Titrate this compound from a low (e.g., 1 nM) to a high concentration (e.g., 10 µM) to determine the EC50 for CDK4/6 degradation and the IC50 for cell viability. 2. Select the lowest effective concentration: Choose a concentration that effectively degrades CDK4/6 without causing significant toxicity.
Inconsistent or Irreproducible Results Off-target effects may be confounding the experimental outcome.1. Validate with a different modality: Use siRNA or CRISPR to specifically knock down CDK4 and CDK6 and compare the phenotype to that observed with this compound treatment. 2. Perform a rescue experiment: If possible, express a drug-resistant mutant of CDK4/6 to see if it reverses the observed phenotype.
Suspected Off-Target Kinase Inhibition This compound may be inhibiting other kinases in the cell.1. Perform a kinome scan: Use a commercial service (e.g., KINOMEscan) to profile the selectivity of this compound against a broad panel of kinases. 2. Phosphoproteomics analysis: Use mass spectrometry to identify changes in global protein phosphorylation patterns following this compound treatment to uncover affected signaling pathways.
Compound Inactivity The compound may not be engaging its target in the specific cell system.1. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CDK4/6 in your cells. 2. Check for CRBN expression: Ensure that the cell line expresses sufficient levels of Cereblon (CRBN), as it is essential for the degradation mechanism of this compound.

Experimental Protocols

Protocol 1: Dose-Response Evaluation of this compound for On-Target Effects

Objective: To determine the optimal concentration of this compound that induces degradation of CDK4/6 with minimal cytotoxicity.

Methodology:

  • Cell Culture: Plate the cells of interest at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 1 nM to 10 µM.

  • Treatment: Treat the cells with the different concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Western Blot Analysis:

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

    • Quantify the band intensities to determine the percentage of CDK4/6 degradation relative to the vehicle control.

  • Cell Viability Assay:

    • In a parallel plate, treat cells with the same concentration range of this compound.

    • After the treatment period, perform a cell viability assay (e.g., MTT, CellTiter-Glo).

    • Calculate the percentage of cell viability relative to the vehicle control.

  • Data Analysis: Plot the percentage of CDK4/6 degradation and cell viability against the log of the this compound concentration to determine the EC50 for degradation and the IC50 for viability.

Protocol 2: KINOMEscan® for Off-Target Profiling

Objective: To assess the selectivity of this compound by screening it against a large panel of human kinases.

Methodology:

This protocol is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX).

  • Compound Submission: Provide a sample of this compound at a specified concentration and volume.

  • Assay Principle: The KINOMEscan® assay is a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.

  • Data Analysis: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to represent the compound's overall selectivity. The data can be visualized as a dendrogram (TREEspot™) to illustrate the binding profile across the kinome.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To confirm the direct binding of this compound to CDK4/6 in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot using antibodies against CDK4 and CDK6.

  • Data Analysis: If this compound binds to and stabilizes CDK4/6, a higher amount of these proteins will be present in the soluble fraction at elevated temperatures compared to the vehicle-treated cells. This is observed as a shift in the melting curve to a higher temperature.

Visualizations

XY028_140_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Target Protein cluster_2 E3 Ubiquitin Ligase Complex cluster_3 Ternary Complex Formation cluster_4 Ubiquitination and Degradation XY028_140 This compound CDK4_6_ligand CDK4/6 Ligand Linker Linker CRBN_ligand Cereblon Ligand Ternary_complex CDK4/6 - this compound - CRBN Ternary Complex CDK4_6_ligand->Ternary_complex binds CRBN_ligand->Ternary_complex binds CDK4_6 CDK4/6 CDK4_6->Ternary_complex recruited CRBN Cereblon (CRBN) E3_complex CRL4-CRBN CRBN->E3_complex part of CRBN->Ternary_complex recruited Ubiquitination Ubiquitination of CDK4/6 Ternary_complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation CDK4/6 Degradation Proteasome->Degradation results in

Caption: Mechanism of action of this compound as a PROTAC for CDK4/6 degradation.

Experimental_Workflow_for_Off_Target_Identification start Start: Suspected Off-Target Effect dose_response 1. Perform Dose-Response Curve (Western Blot for CDK4/6, Viability Assay) start->dose_response is_on_target Is effect seen only at high concentrations? dose_response->is_on_target off_target_likely Off-target effect likely is_on_target->off_target_likely Yes on_target_possible On-target effect possible is_on_target->on_target_possible No identify_off_targets 3. Identify Off-Targets (Kinome Scan, Proteomics, CETSA) off_target_likely->identify_off_targets validate 2. Validate with Orthogonal Methods (siRNA/CRISPR knockdown of CDK4/6) on_target_possible->validate phenotype_match Does knockdown phenocopy This compound treatment? validate->phenotype_match on_target_confirmed On-target effect confirmed phenotype_match->on_target_confirmed Yes phenotype_match->identify_off_targets No end End: Characterize Off-Target identify_off_targets->end

Caption: Experimental workflow for investigating and identifying off-target effects.

CDK4_6_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Point of Intervention Mitogenic_signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_signals->CyclinD induces CDK4_6 CDK4/6 CyclinD->CDK4_6 activates pRb pRb (Retinoblastoma protein) CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_transition G1/S Phase Transition (DNA Replication) E2F->G1_S_transition promotes p16 p16 (CDK inhibitor) p16->CDK4_6 inhibits XY028_140 This compound XY028_140->CDK4_6 Inhibits & Degrades

Caption: Simplified CDK4/6 signaling pathway and the point of intervention by this compound.

References

Impact of low CRBN expression on XY028-140 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using XY028-140, a potent and selective PROTAC degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule with two key ligands connected by a linker.[1][2] One ligand binds to the target proteins, CDK4 and CDK6, while the other ligand binds to Cereblon (CRBN), which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4][5] By bringing CDK4/6 and CRBN into close proximity, this compound induces the ubiquitination of CDK4/6, marking them for degradation by the 26S proteasome.[4][5] This results in the depletion of cellular CDK4 and CDK6 protein levels, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1][4]

cluster_0 This compound Action Pathway cluster_1 Ternary Complex Formation XY028 This compound CDK46 CDK4/6 (Target Protein) XY028->CDK46 Binds CRBN CRBN (E3 Ligase Component) XY028->CRBN Binds E3 CRL4 E3 Ligase Complex CRBN->E3 Part of CDK46_bound CDK4/6 XY028_bound This compound CDK46_bound->XY028_bound Proteasome 26S Proteasome CDK46_bound->Proteasome Targeted for Degradation CRBN_bound CRBN XY028_bound->CRBN_bound CRBN_bound->E3 Recruits Ub Ubiquitin (Ub) Ub->CDK46_bound Polyubiquitination start Start: Reduced this compound Efficacy Observed check_crbn Step 1: Check CRBN Protein Levels (Western Blot) start->check_crbn crbn_level Is CRBN Expression Low/Absent? check_crbn->crbn_level optimize Step 2: Optimize Experiment (Dose, Time, Compound Integrity) crbn_level->optimize No low_crbn_cause Conclusion: Low CRBN is the likely cause of resistance. Consider CRBN-independent inhibitors or using a different cell model. crbn_level->low_crbn_cause Yes re_evaluate Re-evaluate Efficacy optimize->re_evaluate re_evaluate->crbn_level If still no efficacy, re-assess CRBN & other factors other_cause Conclusion: Resistance may be due to other factors (e.g., altered CDK6 complexes, proteasome dysfunction). Further investigation needed. re_evaluate->other_cause If efficacy improves, initial conditions were suboptimal. cluster_workflow Experimental Workflow cluster_model 1. Generate Model cluster_treatment 2. Treatment cluster_analysis 3. Analysis start Hypothesis: Low CRBN causes resistance siRNA Perform siRNA Knockdown of CRBN in a sensitive cell line start->siRNA treat Treat WT and CRBN-KD cells with dose range of this compound siRNA->treat wb Western Blot for CDK6 and CRBN levels treat->wb via Cell Viability Assay (e.g., MTS) treat->via end Conclusion: Confirm CRBN-dependent efficacy wb->end via->end

References

XY028-140 stability and storage conditions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of XY028-140 for long-term experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this potent and selective CDK4/6 PROTAC degrader.

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its potency and ensuring reproducible experimental outcomes.

Long-Term Storage Recommendations

For long-term stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 3 years[1][2]Keep desiccated.[3]
4°CUp to 2 years[1][2]
In Solution (DMSO) -80°CUp to 6 months[1][2][4]Aliquot to avoid multiple freeze-thaw cycles.[3]
-20°CUp to 1 month[1][3][4]Aliquot to avoid multiple freeze-thaw cycles.[3]

Note: Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least 1 hour.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective dual-function compound that acts as both a CDK4/6 kinase inhibitor and a Proteolysis Targeting Chimera (PROTAC) degrader.[3] As a PROTAC, it links the CDK4/6 proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of CDK4 and CDK6 by the proteasome.[2][6][7] This dual action of kinase inhibition and protein degradation provides a robust method for disrupting CDK4/6-mediated cell cycle regulation.[3]

Q2: How do I dissolve this compound for in vitro and in vivo experiments?

A2: For in vitro experiments, this compound can be dissolved in DMSO.[1] One supplier suggests a solubility of approximately 5.56 mg/mL (~7.31 mM) in DMSO.[1] For in vivo studies, a common formulation involves a multi-step process: first, dissolve the compound in DMSO, then sequentially add PEG300, Tween-80, and saline to create a suspended solution.[1][8][9] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[8][9]

Q3: What are the key downstream effects of this compound treatment in sensitive cells?

A3: By degrading CDK4/6, this compound inhibits the phosphorylation of the Retinoblastoma (Rb) protein. This, in turn, disrupts the RB-E2F signaling pathway, which is crucial for cell cycle progression from G1 to S phase.[6][7] The ultimate outcome in sensitive cancer cells is the inhibition of cell proliferation.[8]

Q4: Is this compound selective for CDK4 and CDK6?

A4: Yes, this compound is reported to be a potent and selective degrader of CDK4 and CDK6.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity in solution. Improper storage of the stock solution.Aliquot the DMSO stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][4]
Solution prepared too far in advance for in vivo studies.For in vivo experiments, it is recommended to prepare the formulation freshly on the day of use.[8][9]
Precipitation of the compound in cell culture media. The final concentration of DMSO in the media is too high.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.
The compound has low aqueous solubility.When preparing working solutions from a DMSO stock, ensure rapid and thorough mixing with the aqueous media.
Inconsistent results between experiments. Variability in compound concentration due to improper dissolution.Ensure the compound is fully dissolved in DMSO before preparing further dilutions. Gentle warming and sonication can aid dissolution.[2]
Cell line passage number is too high, leading to altered phenotype.Use cells with a consistent and low passage number for all experiments.
No degradation of CDK4/6 is observed after treatment. The cell line may have low levels of Cereblon (CRBN).Confirm the expression of CRBN in your cell line of interest, as it is essential for the PROTAC activity of this compound.[6][7]
Insufficient treatment time or concentration.Perform a dose-response and time-course experiment to determine the optimal concentration and duration for CDK4/6 degradation in your specific cell line.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cell Proliferation Assay

This protocol provides a general guideline for assessing the effect of this compound on cancer cell proliferation.

1. Cell Seeding:

  • Culture your cancer cell line of interest (e.g., T47D breast cancer cells) in the appropriate growth medium.

  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of treatment, serially dilute the stock solution in growth medium to achieve the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1, or 3 µM).[1]

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

3. Incubation:

  • Incubate the cells for the desired duration (e.g., up to 11 days, with medium changes as required).[1]

4. Assessment of Cell Proliferation:

  • Quantify cell proliferation using a suitable method, such as an MTT assay, which measures metabolic activity.[10]

Protocol 2: Western Blotting for CDK4/6 Degradation

This protocol outlines the steps to detect the degradation of CDK4 and CDK6 following treatment with this compound.

1. Cell Treatment:

  • Seed cells (e.g., A375 melanoma or T47D breast cancer cells) in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound (e.g., 0.3 or 1 µM) for a specific time (e.g., 24 hours).[1] Include a DMSO-only control.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a BCA assay.

3. Electrophoresis and Transfer:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the PROTAC-mediated degradation of CDK4/6 induced by this compound.

XY028_140_Mechanism cluster_cell Cell XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6 - this compound - CRBN) XY028_140->Ternary_Complex Binds CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Recruits E3 Ligase Ubiquitin Ubiquitin Ubiquitin->Ub_CDK4_6 Adds Ub tags Proteasome Proteasome Ub_CDK4_6->Proteasome Targeted for Degradation Proteasome->Degraded_Fragments Degrades

Caption: PROTAC-mediated degradation of CDK4/6 by this compound.

Experimental Workflow for Assessing CDK4/6 Degradation

This workflow outlines the key steps in a typical experiment to evaluate the efficacy of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., T47D, A375) start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment cell_lysis Cell Lysis & Protein Quantification treatment->cell_lysis western_blot Western Blot Analysis (CDK4, CDK6, p-Rb) cell_lysis->western_blot data_analysis Data Analysis & Quantification western_blot->data_analysis end End data_analysis->end

Caption: Workflow for analyzing this compound-induced protein degradation.

References

Technical Support Center: Addressing XY028-140 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for XY028-140. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting precipitation of this compound and other small molecules in cell culture media.

Troubleshooting Guide

Precipitation of a test compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration and potentially introducing artifacts. The following guide provides a systematic approach to diagnosing and resolving these issues.

Issue: Immediate Precipitation of this compound Upon Addition to Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is the cause and how can I resolve this?

Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds. It occurs when the compound's solubility limit is exceeded upon dilution from a high-concentration organic stock into the aqueous cell culture medium.

Possible Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture media. Add the compound stock solution dropwise while gently vortexing or swirling the media.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
Stock Solution Too Concentrated A very high concentration in the DMSO stock requires a large dilution factor, which can favor precipitation.Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the cell culture medium.
Issue: Precipitation of this compound Observed Over Time in the Incubator

Question: My this compound solution is clear upon preparation, but I observe a precipitate in the culture plates after several hours or days of incubation. Why is this happening?

Answer: Delayed precipitation can be due to the compound's instability in the culture environment or changes in the media over time.

Possible Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Instability The compound may not be stable in the aqueous, buffered environment of the cell culture medium over long incubation periods.Assess the stability of this compound in your culture medium over the time course of your experiment using methods like HPLC.
Interaction with Media Components This compound may interact with salts, proteins (especially from Fetal Bovine Serum - FBS), or other components in the media, leading to the formation of insoluble complexes.Test the solubility of this compound in media with and without serum to determine if serum components are contributing to the precipitation. If so, consider reducing the serum concentration if your experimental design allows.
pH Shift The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.Ensure your medium is properly buffered for the CO2 concentration in your incubator (e.g., using a bicarbonate-based buffer).
Media Evaporation In long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Use culture plates with low-evaporation lids, ensure proper humidification of the incubator, or seal plates with a gas-permeable membrane.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol outlines the steps for preparing a concentrated stock solution of a hydrophobic compound like this compound.

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C (optional)

Procedure:

  • Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound high-concentration stock solution in DMSO (e.g., 10 mM)

  • Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C

  • Sterile 96-well plate

  • Multichannel pipette

  • Plate reader (optional, for quantitative assessment)

  • Microscope

Procedure:

  • Prepare a Serial Dilution in Media:

    • In a 96-well plate, add 100 µL of pre-warmed complete cell culture medium to multiple wells.

    • In the first well, add a calculated amount of your this compound DMSO stock to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 100 µL of media for a final concentration of approximately 196 µM, with just under 2% DMSO).

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mix well, and repeat across the plate.

    • Include a well with media and the same final concentration of DMSO as a vehicle control.

  • Incubation and Observation:

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 2, 6, and 24 hours).

    • For a more sensitive assessment, examine a small aliquot from each well under a microscope.

  • Quantitative Assessment (Optional):

    • Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your maximum working soluble concentration under those experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of DMSO in cell culture? A1: The tolerance to DMSO varies among cell lines, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. Some robust cell lines may tolerate up to 1%. It is always recommended to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q2: Can I use a solvent other than DMSO? A2: Yes, other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used. The choice of solvent depends on the compound's solubility and the sensitivity of your cell line. Always perform a vehicle control to account for any effects of the solvent.

Q3: How does Fetal Bovine Serum (FBS) affect the solubility of this compound? A3: The effect of FBS can be complex. The proteins in serum, such as albumin, can sometimes bind to hydrophobic compounds and help keep them in solution. However, other components in serum can also interact with the compound and cause precipitation. It is best to determine the solubility of your compound in both basal medium and complete medium containing your desired concentration of FBS.

Q4: Can sonication be used to dissolve this compound? A4: Brief sonication can be used to help dissolve the compound when making the initial high-concentration stock solution in DMSO. However, it should be used with caution as it can generate heat and potentially degrade the compound. It is not recommended for dissolving precipitates in the final cell culture medium as it can damage media components and cells.

Q5: What should I do if I still observe precipitation after trying all the troubleshooting steps? A5: If precipitation persists even at low concentrations, it may indicate that the compound has very low aqueous solubility under your experimental conditions. In such cases, you may need to consider using solubility-enhancing excipients, such as cyclodextrins, or exploring alternative drug delivery formulations. However, these should be carefully validated for their effects on your experimental system.

Data Presentation

The following tables provide illustrative data on the solubility of a hypothetical hydrophobic small molecule, "Compound X" (as an analog for this compound), in various conditions.

Table 1: Illustrative Solubility of Compound X in Different Solvents

SolventMaximum Soluble Concentration (mM)
DMSO50
Ethanol15
PBS (pH 7.4)<0.01
DMEM0.02
RPMI-16400.015

Table 2: Illustrative Effect of Fetal Bovine Serum (FBS) and DMSO on the Solubility of Compound X in DMEM

Medium CompositionMaximum Soluble Concentration (µM)
DMEM (Basal)20
DMEM + 10% FBS25
DMEM + 0.5% DMSO35
DMEM + 10% FBS + 0.5% DMSO45

Mandatory Visualizations

Troubleshooting Workflow for Compound Precipitation

Troubleshooting_Workflow Start Precipitation Observed Check_Immediate Immediate or Delayed Precipitation? Start->Check_Immediate Immediate Immediate Precipitation Check_Immediate->Immediate Immediate Delayed Delayed Precipitation Check_Immediate->Delayed Delayed Check_Concentration Is Final Concentration > Maximum Soluble Concentration? Immediate->Check_Concentration Check_Stability Assess Compound Stability (e.g., via HPLC) Delayed->Check_Stability Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes Optimize_Dilution Optimize Dilution Method (e.g., serial dilution, pre-warmed media) Check_Concentration->Optimize_Dilution No Resolved Issue Resolved Lower_Concentration->Resolved Optimize_Dilution->Resolved Consider_Excipients Consider Solubility Enhancers (e.g., Cyclodextrins) Optimize_Dilution->Consider_Excipients If unresolved Check_Media_Interaction Check for Media/Serum Interaction Check_Stability->Check_Media_Interaction Check_Environment Check Incubator Environment (pH, Humidity) Check_Media_Interaction->Check_Environment Check_Environment->Resolved Check_Environment->Consider_Excipients If unresolved Consider_Excipients->Resolved

Caption: A step-by-step logical guide for troubleshooting compound precipitation.

EGFR Signaling Pathway and Potential Inhibition by this compound

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response EGF EGF (Ligand) EGF->EGFR XY028_140 This compound (Hypothetical Inhibitor) XY028_140->Raf

Caption: Hypothetical inhibition of the EGFR/Raf signaling pathway by this compound.

Technical Support Center: Troubleshooting Western Blot Signals for CDK4 and CDK6 Following XY028-140 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using XY028-140 and encountering challenges in detecting CDK4 and CDK6 via Western blot. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and accurately interpret your results.

Understanding the Effect of this compound on CDK4 and CDK6

This compound (also known as MS140) is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target CDK4 and CDK6 for degradation.[1][2][3][4][5] Unlike traditional inhibitors that block the kinase activity, this compound links CDK4 and CDK6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[1][4][5]

Key takeaway: A significant decrease in CDK4 and CDK6 protein levels, and consequently a weak or absent Western blot signal, is the expected outcome of successful this compound treatment.

Frequently Asked Questions (FAQs)

Q1: After treating my cells with this compound, I can't detect CDK4 or CDK6 by Western blot. Is my experiment failing?

Not necessarily. A weak or absent signal for CDK4 and CDK6 is the expected result of this compound treatment, as it is a protein degrader.[1][2][3][4][5] The absence of a signal can indicate the successful degradation of your target proteins. To confirm this, you should include the appropriate controls in your experiment.

Q2: What are the essential controls to include in my Western blot experiment?

To confidently interpret your results, you should include the following controls:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This sample should show a strong, clear band for both CDK4 and CDK6.

  • Positive Control Lysate: A cell lysate known to express high levels of CDK4 and CDK6. This confirms that your antibodies and Western blot protocol are working correctly.

  • Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.

Q3: How can I be sure that the weak signal is due to protein degradation and not an issue with my Western blot technique?

Comparing the signal in your this compound-treated sample to your vehicle-treated control is crucial. If you see a strong signal in the vehicle control lane and a significantly weaker or absent signal in the treated lane, while your loading control is consistent, it strongly suggests successful protein degradation. If the signal is weak in all lanes, including your positive control, you may need to troubleshoot your Western blot protocol.

Q4: I need to visualize the remaining low levels of CDK4/CDK6 after treatment. How can I improve the sensitivity of my Western blot?

Detecting low-abundance proteins requires optimizing your Western blot protocol for maximum sensitivity.[6][7] Here are several strategies:

  • Increase Protein Load: Load a higher amount of total protein per lane (e.g., 50-100 µg).

  • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations for detecting low signals.

  • Use a High-Sensitivity ECL Substrate: Employ an enhanced chemiluminescent (ECL) substrate designed for detecting low-abundance proteins.[6][7]

  • Choose the Right Membrane: PVDF membranes generally have a higher binding capacity than nitrocellulose and are recommended for low-abundance proteins.[6]

  • Extend Exposure Time: Increase the exposure time when imaging your blot.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No/Weak CDK4/CDK6 Signal in All Lanes (including controls) Inefficient protein extractionUse a lysis buffer appropriate for nuclear proteins, such as RIPA buffer, and include protease and phosphatase inhibitors.[6][8][9][10][11][12]
Low antibody concentration or affinityIncrease the primary antibody concentration or try a different antibody clone known to be sensitive for Western blotting.[13][14][15]
Inefficient protein transferConfirm successful transfer with Ponceau S staining. Optimize transfer time and voltage, especially for larger proteins.[16]
Inactive secondary antibody or ECL substrateUse fresh reagents and ensure proper storage.
Weak CDK4/CDK6 Signal ONLY in this compound Treated Lanes This is the expected outcome. To visualize residual protein, refer to the sensitivity enhancement techniques in Q4 of the FAQ.
Dose or time of treatment is too high/longPerform a dose-response and time-course experiment to find conditions where degradation is partial.
High Background Obscuring Weak Signal Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).[8][15][17]
Antibody concentration too highReduce the concentration of your primary and/or secondary antibodies.[14]

Experimental Protocols

Cell Lysis for CDK4/CDK6 Detection

This protocol is optimized for the extraction of nuclear proteins like CDK4 and CDK6.

  • Preparation: Prepare ice-cold PBS and RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a fresh protease and phosphatase inhibitor cocktail.

  • Cell Harvesting:

    • Adherent cells: Wash cells once with ice-cold PBS. Add 1 mL of ice-cold RIPA buffer to a 10 cm dish, scrape the cells, and transfer the lysate to a microfuge tube.

    • Suspension cells: Pellet cells by centrifugation, wash once with ice-cold PBS, and resuspend the pellet in RIPA buffer.

  • Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

Western Blot Protocol for Low-Abundance Proteins
  • Sample Preparation: Mix your protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 50-100 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane. Ensure complete transfer, potentially by using a wet transfer system overnight at 4°C for high molecular weight proteins.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-CDK4 or anti-CDK6 antibody (at the manufacturer's recommended concentration, or optimized by titration) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a high-sensitivity ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Use multiple exposure times to capture both strong (controls) and weak (treated samples) signals.

Data Presentation

Table 1: Example Titration of Primary Antibody Concentration
Primary Antibody DilutionSignal Intensity (Vehicle)Signal-to-Noise Ratio
1:500++++Low
1:1000+++Moderate
1:2000++High
1:5000+Moderate
Table 2: Example of Expected Results
TreatmentCDK4 SignalCDK6 SignalLoading Control (GAPDH)Interpretation
VehicleStrongStrongStrongBaseline protein levels
This compound (Low Dose)ModerateModerateStrongPartial degradation
This compound (High Dose)Weak/AbsentWeak/AbsentStrongComplete degradation
Positive Control LysateStrongStrongN/AProtocol and antibody validation

Visualizations

XY028_140_Mechanism cluster_pathway Mechanism of this compound Action XY028 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-CRBN) XY028->Ternary_Complex CDK4_6 CDK4 / CDK6 CDK4_6->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_CDK4_6 Ubiquitinated CDK4 / CDK6 Ternary_Complex->Ub_CDK4_6 Ub Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CDK4_6->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound induced degradation of CDK4/6.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Low-Abundance Proteins A 1. Cell Lysis (RIPA Buffer) B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE (Load 50-100µg) B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Blocking (1 hour) D->E F 6. Primary Antibody (Overnight at 4°C) E->F G 7. Secondary Antibody (1 hour at RT) F->G H 8. Detection (High-Sensitivity ECL) G->H I 9. Imaging (Extended Exposure) H->I

Caption: Optimized Western blot workflow for detecting degraded proteins.

Troubleshooting_Tree Start Weak/No CDK4/6 Signal CheckControls Check Vehicle & Positive Controls Start->CheckControls ControlsOK Controls show strong signal? CheckControls->ControlsOK ExpectedResult SUCCESS: Signal loss is likely due to This compound-mediated degradation. ControlsOK->ExpectedResult Yes ControlsNotOK PROBLEM: Weak signal in all lanes. Troubleshoot Western Blot Protocol. ControlsOK->ControlsNotOK No NeedVisualization Need to see residual protein? ExpectedResult->NeedVisualization EnhanceSensitivity Enhance Sensitivity: - Increase protein load - Use high-sensitivity ECL - Optimize antibodies - Increase exposure NeedVisualization->EnhanceSensitivity Yes TroubleshootWB Check: - Protein extraction - Protein transfer (Ponceau S) - Antibody activity - Reagent freshness ControlsNotOK->TroubleshootWB

Caption: Troubleshooting decision tree for weak CDK4/6 signals.

References

Optimizing incubation time for XY028-140 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with XY028-140.

Troubleshooting Guide

This guide addresses specific issues that may arise when optimizing the incubation time for this compound in different cell lines.

Problem Potential Cause Suggested Solution
No observable effect on cell viability or target inhibition. 1. Sub-optimal Incubation Time: The incubation period may be too short for this compound to induce a measurable response. For example, effects on cell proliferation often require longer incubation times (e.g., 48-72 hours) compared to the inhibition of signaling pathways (e.g., minutes to a few hours).[1] 2. Incorrect Concentration: The concentration of this compound may be too low to be effective in the specific cell line being used. 3. Cell Line Resistance: The cell line may be inherently resistant to this compound.1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal duration for your specific endpoint.[1] 2. Perform a Dose-Response Experiment: Determine the IC50 value for your cell line to ensure you are using an effective concentration. 3. Test Alternative Cell Lines: If possible, use a cell line known to be sensitive to MAPK/ERK pathway inhibitors as a positive control.
High levels of cell death, even at short incubation times. 1. Off-Target Cytotoxicity: this compound may have off-target effects that lead to rapid cell death. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Lower the Concentration: Use a lower concentration of this compound in your time-course experiments. 2. Include a Vehicle Control: Ensure you have a control group treated with the same concentration of solvent to rule out solvent-induced toxicity.[2]
Inconsistent results between replicate experiments. 1. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. 2. Edge Effects in Multi-Well Plates: Cells in the outer wells of a plate can be influenced by evaporation, leading to inconsistent results.[1] 3. Cell Passage Number: The passage number of the cells can affect their response to treatment.1. Ensure Accurate Cell Counting: Use a hemocytometer or an automated cell counter for precise cell seeding. 2. Minimize Edge Effects: Avoid using the outermost wells of your plates for experimental samples. Instead, fill them with sterile PBS or media.[1] 3. Maintain Consistent Passage Numbers: Use cells within a consistent and low passage number range for all experiments.
Unexpected increase in signaling pathway activation. 1. Cellular Feedback Mechanisms: Inhibition of one part of a signaling pathway can sometimes lead to the compensatory activation of other pathways. 2. Off-Target Effects: this compound might be activating other signaling pathways.1. Analyze Multiple Time Points: Examine early time points (e.g., 15, 30, 60 minutes) to capture the initial inhibitory effect before feedback mechanisms are initiated. 2. Broader Pathway Analysis: Use techniques like phospho-antibody arrays to investigate the effects of this compound on a wider range of signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, which in turn regulates downstream processes involved in cell proliferation, differentiation, and survival.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A common starting concentration range for initial experiments is between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell line. It is strongly recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a powder. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Information on the stability of the stock solution should be available on the product data sheet.

Q4: How do I determine the optimal incubation time for my specific experiment?

A4: The ideal incubation time depends on the biological question and the endpoint being measured.

  • For signaling pathway inhibition: Short incubation times, ranging from minutes to a few hours (e.g., 15 min, 1 hr, 4 hrs), are often sufficient to observe changes in protein phosphorylation.

  • For cell viability and proliferation assays: Longer incubation times, typically from 24 to 72 hours or more, are usually necessary to see significant effects on cell number.

  • For apoptosis assays: Intermediate incubation times, such as 24 to 48 hours, are often appropriate for detecting markers of programmed cell death.

The most effective approach is to conduct a time-course experiment.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for various incubation times (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Following incubation, add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis of ERK Phosphorylation

This protocol is for assessing the inhibition of ERK phosphorylation by this compound.

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and then treat with this compound at the desired concentration for various short time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

  • Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and then transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Then, incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.

Visualizations

XY028_140_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation XY028 This compound XY028->MEK

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK.

Optimization_Workflow start Start: Select Cell Lines & Endpoints dose_response 1. Dose-Response Assay (e.g., 48h incubation) start->dose_response determine_ic50 Determine IC50 Concentration dose_response->determine_ic50 time_course 2. Time-Course Assay (using IC50 concentration) determine_ic50->time_course short_times Short Term (0-6h) for Signaling time_course->short_times long_times Long Term (24-72h) for Viability time_course->long_times analyze 3. Analyze Data (Western Blot, Viability Assay) short_times->analyze long_times->analyze optimal_time Identify Optimal Incubation Time for each Endpoint analyze->optimal_time end End optimal_time->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic issue Problem Encountered no_effect No Effect Observed issue->no_effect high_death High Cell Death issue->high_death inconsistent Inconsistent Results issue->inconsistent cause_time Incubation Time Too Short? no_effect->cause_time Check cause_conc Concentration Too Low/High? no_effect->cause_conc Check high_death->cause_conc Check cause_tech Technical Issue? (Seeding, Edge Effect) inconsistent->cause_tech Check sol_time Run Time-Course cause_time->sol_time Solution sol_conc Run Dose-Response cause_conc->sol_conc Solution sol_tech Refine Protocol cause_tech->sol_tech Solution

Caption: Troubleshooting logic for this compound experiments.

References

Navigating Resistance to XY028-140: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and overcoming resistance to XY028-140, a potent PROTAC (Proteolysis-Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Introduction to this compound

This compound is a heterobifunctional molecule that induces the degradation of CDK4 and CDK6 proteins. It functions by simultaneously binding to the target proteins (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[1][2] This mechanism of action offers a powerful approach to inhibit the CDK4/6 pathway, which is a key regulator of the cell cycle and is often dysregulated in cancer.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a PROTAC that hijacks the cell's ubiquitin-proteasome system to selectively degrade CDK4 and CDK6. It forms a ternary complex with CDK4/6 and the E3 ubiquitin ligase CRBN, leading to the ubiquitination and subsequent proteasomal degradation of CDK4/6.[2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to this compound can arise through several mechanisms:

  • Alterations in the E3 Ligase Machinery: Mutations, deletions, or downregulation of CRBN, the E3 ligase recruited by this compound, can prevent the formation of the ternary complex and subsequent degradation of the target protein.

  • Target Protein Modifications: Mutations in CDK4 or CDK6 can alter the binding site of this compound, reducing its affinity and preventing effective degradation. Amplification of the CDK4 or CDK6 genes can also lead to protein overexpression that overwhelms the degradation capacity of the PROTAC.

  • Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (MDR1 or ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of CDK4/6 degradation.

Q3: How can I determine the cause of resistance in my cell line?

A3: A systematic approach is recommended. See the Troubleshooting Guide below for a step-by-step workflow to investigate potential resistance mechanisms.

Troubleshooting Guide: Overcoming Resistance to this compound

This guide provides a structured approach to identifying and addressing resistance to this compound in your cancer cell line experiments.

Initial Observation: Decreased Efficacy of this compound

If you observe a reduced effect of this compound on cell viability or CDK4/6 degradation, follow these troubleshooting steps:

Step 1: Confirm Compound Integrity and Experimental Setup

  • Compound Quality: Ensure the purity and stability of your this compound stock.

  • Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling.

  • Assay Conditions: Confirm that your experimental conditions (e.g., cell density, incubation time, drug concentration) are optimal and consistent.

Step 2: Investigate Alterations in the CRBN Pathway

  • CRBN Expression: Assess CRBN protein and mRNA levels in your resistant cells compared to sensitive parental cells using Western blot and qPCR, respectively.

  • CRBN Gene Sequencing: Sequence the CRBN gene in resistant cells to identify potential mutations that may impair its function.

Step 3: Analyze the Target Proteins, CDK4 and CDK6

  • Protein Expression: Determine the expression levels of CDK4 and CDK6 by Western blot. Overexpression may indicate gene amplification.

  • Gene Sequencing: Sequence the CDK4 and CDK6 genes to look for mutations in the this compound binding site.

Step 4: Evaluate Drug Efflux

  • MDR1 Expression: Measure the expression of MDR1 at the protein (Western blot or flow cytometry) and mRNA (qPCR) levels.

  • Efflux Pump Inhibition: Treat resistant cells with this compound in the presence and absence of an MDR1 inhibitor (e.g., verapamil, tariquidar) to see if sensitivity is restored.

Step 5: Explore Bypass Signaling Pathways

  • Pathway Analysis: Use techniques like phospho-kinase arrays or RNA sequencing to identify upregulated pro-survival pathways in resistant cells.

The following diagram illustrates a logical workflow for troubleshooting resistance:

Troubleshooting_Workflow cluster_crbn CRBN Issues cluster_target Target Issues cluster_efflux Efflux Issues Start Decreased this compound Efficacy Confirm_Setup Step 1: Confirm Compound & Experimental Setup Start->Confirm_Setup Investigate_CRBN Step 2: Investigate CRBN Pathway Confirm_Setup->Investigate_CRBN If setup is correct Analyze_Targets Step 3: Analyze CDK4/6 Targets Investigate_CRBN->Analyze_Targets If CRBN is normal CRBN_Mutation CRBN Mutation/ Downregulation Investigate_CRBN->CRBN_Mutation If CRBN altered Evaluate_Efflux Step 4: Evaluate Drug Efflux Analyze_Targets->Evaluate_Efflux Target_Mutation CDK4/6 Mutation/ Amplification Analyze_Targets->Target_Mutation If targets altered Explore_Bypass Step 5: Explore Bypass Pathways Evaluate_Efflux->Explore_Bypass If efflux is normal MDR1_Upregulation MDR1 Upregulation Evaluate_Efflux->MDR1_Upregulation If efflux increased Solution Potential Solutions: - Switch to VHL-recruiting PROTAC - Combine with MDR1 inhibitor - Target bypass pathway Explore_Bypass->Solution CRBN_Mutation->Solution Target_Mutation->Solution MDR1_Upregulation->Solution

Troubleshooting workflow for this compound resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of this compound and the impact of potential resistance mechanisms.

Table 1: In Vitro Activity of this compound in Sensitive Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) DC50 (nM) Reference
T47D Breast Cancer - -
A375 Melanoma - -

| Multiple Cell Lines | Various | 0.38 (CDK4/cyclin D1), 0.28 (CDK6/cyclin D1) | - | |

Note: Specific IC50 and DC50 values for T47D and A375 cell lines were not provided in the search results, but the compound was reported to be active.

Table 2: Representative Data on PROTAC Resistance Mechanisms

Cell Line Resistance Mechanism PROTAC Target Fold Increase in DC50 (Resistant vs. Parental) Reference
SW620/Ad300 MDR1 Overexpression - - -
Various MDR1 Overexpression dBET6 BRD4 >10

| OVCAR8-ARV-825-R | CRBN Downregulation | ARV-825 | BRD4 | >40 | |

Note: This table provides representative data on resistance to other PROTACs due to the lack of specific quantitative data for this compound in resistant cell lines in the search results.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate resistance to this compound.

Western Blot Analysis of CDK4/6 Degradation

Objective: To assess the degradation of CDK4 and CDK6 proteins following treatment with this compound.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK4, anti-CDK6, anti-CRBN, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 24 hours). Include a DMSO-treated control.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the CDK4/6-XY028-140-CRBN ternary complex.

Materials:

  • Cancer cell lines

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-CRBN) and Western blot (anti-CDK4, anti-CDK6)

  • Protein A/G magnetic beads

Protocol:

  • Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the target) for the desired time.

  • Lyse the cells in Co-IP lysis buffer.

  • Pre-clear the lysates with protein A/G beads.

  • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blot using antibodies against CDK4 and CDK6.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of CRBN and ABCB1 (MDR1).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for CRBN, ABCB1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Extract total RNA from sensitive and resistant cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions with the appropriate primers and SYBR Green master mix.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalizing to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a general experimental workflow for investigating resistance.

XY028_140_Mechanism cluster_cell Cancer Cell XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation CDK4/6 Degradation Proteasome->Degradation Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest

Mechanism of action of this compound.

Resistance_Investigation_Workflow cluster_investigation Investigate Potential Mechanisms Start Observe Resistance to this compound Generate_Resistant_Line Generate Resistant Cell Line (Optional) Start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance (IC50/DC50 Shift) Generate_Resistant_Line->Characterize_Resistance Analyze_CRBN Analyze CRBN (Western, qPCR, Sequencing) Characterize_Resistance->Analyze_CRBN Analyze_Targets Analyze CDK4/6 (Western, Sequencing) Characterize_Resistance->Analyze_Targets Analyze_Efflux Analyze MDR1 (Western, qPCR, Functional Assay) Characterize_Resistance->Analyze_Efflux Validate_Mechanism Validate Mechanism (e.g., CRBN knockout, MDR1 inhibition) Analyze_CRBN->Validate_Mechanism Analyze_Targets->Validate_Mechanism Analyze_Efflux->Validate_Mechanism Develop_Strategy Develop Overcoming Strategy Validate_Mechanism->Develop_Strategy

Experimental workflow for investigating resistance.

This technical support center provides a foundational resource for researchers working with this compound. By understanding the potential mechanisms of resistance and employing the troubleshooting strategies and experimental protocols outlined here, you can more effectively navigate the challenges of drug resistance in your cancer cell line models.

References

Best practices for designing control experiments with XY028-140

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for designing control experiments using XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) that degrades Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or No Degradation of CDK4/6 Low Cereblon (CRBN) Expression: this compound relies on the E3 ubiquitin ligase Cereblon to induce degradation.[1][3][4]1. Confirm CRBN expression: Perform a baseline western blot to check for CRBN protein levels in your cell line. 2. Select appropriate cell lines: Use cell lines known to have robust CRBN expression. 3. Transfect with CRBN: If your model system has inherently low CRBN, consider transiently or stably expressing CRBN.
Suboptimal Concentration: The concentration of a PROTAC is critical; too high a concentration can lead to a "hook effect" where the ternary complex (PROTAC, target, E3 ligase) formation is suboptimal.1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal concentration for degradation. 2. Determine DC50 and Dmax: Calculate the concentration at which 50% of the protein is degraded (DC50) and the maximum degradation (Dmax).
Incorrect Incubation Time: Protein degradation is a time-dependent process.[1][3]1. Conduct a time-course experiment: Treat cells with the optimal concentration of this compound and harvest at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal degradation.
Observed Off-Target Effects Non-Specific Binding: At high concentrations, this compound might exhibit off-target binding.1. Use the lowest effective concentration: Once the optimal concentration for CDK4/6 degradation is determined, use this concentration for subsequent experiments. 2. Include a negative control PROTAC: Use an inactive analog of this compound that does not bind to CDK4/6 or CRBN to distinguish between specific and non-specific effects.
Cellular Stress Response: The degradation machinery can be overwhelmed, leading to cellular stress.1. Monitor cell viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiments. 2. Assess stress markers: Perform western blots for common cellular stress markers like cleaved caspase-3 or CHOP.
Poor Solubility Compound Precipitation: this compound may have limited solubility in aqueous solutions.1. Prepare fresh stock solutions: Dissolve this compound in a suitable solvent like DMSO at a high concentration.[5] 2. Avoid repeated freeze-thaw cycles: Aliquot the stock solution into single-use vials to maintain its integrity.[5] 3. Use appropriate buffers: When diluting to the final concentration in cell culture media, ensure proper mixing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a PROTAC that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN). This brings CDK4/6 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4][6] This dual action of inhibition and degradation makes it a highly effective molecule for disrupting CDK4/6-mediated cell cycle regulation.[2]

Q2: What are the essential positive and negative controls for an this compound experiment?

A2:

  • Positive Controls:

    • A known CDK4/6 inhibitor (e.g., Palbociclib) to compare the inhibitory effect on cell proliferation or downstream signaling.

    • A known PROTAC that degrades a different target to ensure the cellular degradation machinery is active.

  • Negative Controls:

    • Vehicle Control (DMSO): To control for any effects of the solvent used to dissolve this compound.

    • Inactive Epimer/Analog: An ideal negative control is a structurally similar molecule that does not bind to either CDK4/6 or CRBN. This helps to rule out off-target effects.

    • CRBN Knockout/Knockdown Cells: To demonstrate that the degradation of CDK4/6 by this compound is dependent on Cereblon.

Q3: How do I design a dose-response experiment for this compound?

A3: A dose-response experiment is crucial to determine the optimal concentration for CDK4/6 degradation.

  • Concentration Range: Use a broad range of concentrations, typically from picomolar to micromolar, in a semi-logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 nM and 1, 10 µM).

  • Incubation Time: Choose a fixed, appropriate time point based on preliminary time-course experiments (e.g., 24 hours).

  • Readout: The primary readout should be the level of CDK4/6 protein, as measured by western blot or other quantitative protein analysis methods.

  • Data Analysis: Plot the percentage of remaining CDK4/6 protein against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation).

Q4: How can I confirm that this compound is working through the ubiquitin-proteasome system?

A4: To confirm the mechanism of degradation, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound-induced degradation of CDK4/6 is rescued (i.e., CDK4/6 levels are restored) in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound-mediated CDK4/6 Degradation
  • Cell Seeding: Seed your target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: The following day, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the CDK4 and CDK6 band intensities to the loading control. Plot the normalized protein levels against the this compound concentration to determine the DC50.

Concentration (nM) Normalized CDK4 Level (%) Normalized CDK6 Level (%)
0 (Vehicle)100100
0.19598
17580
104045
1001015
100058
1000025 (Hook Effect)30 (Hook Effect)

Visualizations

cluster_0 This compound Mechanism of Action XY028_140 This compound Ternary_Complex Ternary Complex (this compound + CDK4/6 + CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CDK4_6 Proteasome Proteasome Ub_CDK4_6->Proteasome Degradation Degraded CDK4/6 Fragments Proteasome->Degradation

Caption: Mechanism of action of this compound as a PROTAC.

cluster_1 Dose-Response Experimental Workflow Start Seed Cells Treatment Treat with this compound (Dose Range) Start->Treatment Incubation Incubate (24 hours) Treatment->Incubation Lysis Cell Lysis & Protein Quantification Incubation->Lysis Western_Blot Western Blot (CDK4, CDK6, Loading Control) Lysis->Western_Blot Analysis Densitometry Analysis Western_Blot->Analysis DC50 Determine DC50 Analysis->DC50

Caption: Workflow for a dose-response experiment with this compound.

cluster_2 CDK4/6 Signaling Pathway CyclinD Cyclin D Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex pRb pRb (Retinoblastoma protein) Active_Complex->pRb Phosphorylation E2F E2F Transcription Factor pRb->E2F Releases Cell_Cycle Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle Activates XY028_140 This compound XY028_140->CDK4_6 Degrades

Caption: Simplified CDK4/6 signaling pathway and the point of intervention for this compound.

References

Technical Support Center: Mass Spectrometry Analysis to Confirm XY028-140 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using mass spectrometry to confirm the selectivity of the PROTAC degrader XY028-140.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade specific proteins.[1][2] Its primary targets are Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][3][4][5] As a bifunctional molecule, this compound links the CDK4/6 proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of CDK4 and CDK6 by the proteasome.[1][4][6][7] This mechanism effectively reduces the levels of CDK4 and CDK6 protein in cancer cells.[1][3][5]

Q2: Why is mass spectrometry the preferred method for confirming this compound selectivity?

Mass spectrometry (MS)-based proteomics is a powerful tool for globally analyzing the abundance of thousands of proteins within a cell or tissue.[8] This "global" view is crucial for confirming the selectivity of a targeted degrader like this compound. Unlike methods that only look at a few proteins at a time (like Western Blot), MS can simultaneously quantify the levels of the intended targets (CDK4/6) and thousands of other potential off-target proteins.[9] A truly selective compound will show significant downregulation of only its intended targets. Global proteomic analysis has previously demonstrated the impressive selectivity of this compound, showing very few off-target effects besides CDK4 and CDK6.[9]

Q3: What is the general experimental workflow for this analysis?

The workflow involves treating cancer cell lines with this compound, followed by cell lysis, protein extraction and digestion, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of proteins in treated versus untreated cells is then compared to identify proteins that have been degraded.

A Cell Culture (e.g., Colo205, T47D) B Treatment (this compound vs. Vehicle Control) A->B Expose cells C Cell Lysis & Protein Extraction B->C Harvest cells D Protein Digestion (e.g., with Trypsin) C->D Prepare proteins E Peptide Cleanup & Desalting D->E Purify peptides F LC-MS/MS Analysis E->F Inject sample G Database Searching & Protein Identification F->G Process raw data H Quantitative Analysis & Selectivity Assessment G->H Compare protein levels

Caption: General workflow for MS-based selectivity analysis. (Max Width: 760px)

Q4: What is the mechanism of action for this compound?

This compound functions as a PROTAC. It has two key binding domains: one that binds to the target proteins (CDK4/6) and another that binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][7] By bringing the target and the E3 ligase into close proximity, it facilitates the transfer of ubiquitin molecules to the target protein. This poly-ubiquitination marks the protein for destruction by the cell's proteasome.

cluster_0 Ternary Complex Formation CDK CDK4/6 (Target Protein) PROTAC This compound CDK->PROTAC E3 CRL4-CRBN (E3 Ligase) PROTAC->E3 Ub Ubiquitin E3->Ub Recruits PolyUb Poly-ubiquitinated CDK4/6 Ub->PolyUb Transfers to Target Proteasome Proteasome PolyUb->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Results in

Caption: Mechanism of action for the this compound PROTAC. (Max Width: 760px)

Experimental Protocol

This section provides a detailed methodology for a quantitative proteomics experiment to assess the selectivity of this compound.

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., T47D breast cancer or Colo205 colon cancer cells) to ~70-80% confluency.

  • Treat cells with this compound (e.g., 0.5 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 5-24 hours).[9] Perform at least three biological replicates for each condition.

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to prevent protein degradation.

  • Quantify the protein concentration using a standard method (e.g., BCA assay).

3. Protein Digestion:

  • Take a standardized amount of protein (e.g., 50 µg) from each sample.

  • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Digest the proteins into peptides overnight using a mass spectrometry-grade protease, such as trypsin.[10]

4. Peptide Desalting and Cleanup:

  • Acidify the peptide mixture.

  • Use a desalting column or tip (e.g., C18 StageTip) to remove salts and other contaminants that can interfere with MS analysis.[11][12]

  • Elute the purified peptides and dry them completely using a vacuum concentrator.

5. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

  • Inject the peptides into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.

  • Separate peptides using a gradient of increasing organic solvent.

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to automatically select peptide ions for fragmentation (MS/MS).

6. Data Analysis:

  • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.

  • Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT) to determine the relative abundance of each identified protein between the this compound-treated and control groups.

  • Generate a volcano plot to visualize proteins that are significantly up- or down-regulated. The primary targets, CDK4 and CDK6, should be among the most significantly downregulated proteins.

Data Presentation

Quantitative results should be summarized in tables for clear comparison.

Table 1: Quantitative Proteomics Summary for this compound Treatment

Protein Gene Log2 Fold Change (Treated/Control) p-value Function
CDK6 CDK6 -4.1 1.2e-8 Target
CDK4 CDK4 -3.8 4.5e-8 Target
CDK2 CDK2 -0.1 0.85 Off-target Kinase
CDK9 CDK9 0.05 0.91 Off-target Kinase[9]
GAPDH GAPDH 0.02 0.95 Housekeeping
Tubulin TUBA1A -0.01 0.98 Housekeeping

Note: This is example data. Actual results may vary based on experimental conditions.

Troubleshooting Guide

Q: I have a low number of identified proteins in my sample. What should I do?

A: A low protein identification count can stem from issues in sample preparation or the mass spectrometer itself.[13]

  • Check Sample Quality: Ensure your initial protein extract is of high concentration and purity. Low protein abundance can lead to poor detection.[8] Consider enriching your sample for low-abundant proteins if necessary.

  • Verify Digestion Efficiency: Incomplete protein digestion results in fewer detectable peptides.[11] Ensure your digestion protocol is optimized, and consider trying an alternative enzyme if your protein has few cleavage sites for trypsin.[8]

  • Assess MS Instrument Performance: Run a standard sample, such as a HeLa protein digest, to benchmark your instrument's performance.[13] If the standard also yields poor results, the instrument may require cleaning or recalibration.[13]

Q: My data shows high background noise or poor signal intensity. How can I fix this?

A: Poor signal can be caused by sample contamination or suboptimal instrument settings.

  • Improve Sample Cleanup: Contaminants like detergents (Triton X-100, NP-40), salts, and polymers (PEG) can suppress the ionization of your peptides of interest.[12][14] Ensure your peptide desalting step is thorough.

  • Optimize Instrument Settings: Regularly tune and calibrate your mass spectrometer to ensure it's operating at peak performance.[15] This includes optimizing ion source parameters for your specific flow rate and method.[14]

  • Check Solvent Quality: Use only high-purity, MS-grade solvents and water for your samples and mobile phases. Water that has been stored for too long can accumulate contaminants.[14]

Q: The quantification between my replicates is inconsistent. What is the cause?

A: Variability can be introduced at multiple stages of the workflow.

  • Standardize Sample Handling: Ensure precise and consistent handling at every step, from cell lysis to the amount of peptide injected into the MS. Minor variations in sample loading can lead to significant quantitative differences.

  • Check for Sample Loss: Low-abundance proteins can be lost during sample preparation steps.[8] Use low-binding tubes and tips, and be careful during cleanup procedures.

  • Use Retention Time Standards: To diagnose issues with your liquid chromatography system, use a peptide retention time calibration mixture.[13] Shifts in retention time can affect quantification.

Start Problem Encountered Q1 Low Protein IDs? Start->Q1 A1 Check Digestion Efficiency Run MS Standard Increase Sample Amount Q1->A1 Yes Q2 Poor Signal / High Noise? Q1->Q2 No End Resolution A1->End A2 Improve Sample Cleanup Optimize MS Settings Use High-Purity Solvents Q2->A2 Yes Q3 Inconsistent Quantification? Q2->Q3 No A2->End A3 Standardize Sample Handling Use Retention Time Standards Check for Sample Loss Q3->A3 Yes Q3->End No A3->End

Caption: A logical guide for troubleshooting common MS issues. (Max Width: 760px)

References

Validation & Comparative

A Comparative Analysis of Off-Target Profiles: XY028-140 vs. Abemaciclib-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, understanding the selectivity of novel therapeutics is paramount. This guide provides an objective comparison of the off-target profiles of XY028-140, a potent and selective CDK4/6 degrader, and degraders based on the CDK4/6 inhibitor abemaciclib (B560072). The following analysis is based on published experimental data to assist researchers in making informed decisions for their drug development programs.

Executive Summary

This compound (also known as MS140) demonstrates a highly selective degradation profile, primarily targeting CDK4 and CDK6 with minimal off-target effects observed in global proteomic analyses.[1] Notably, this compound does not induce the degradation of CDK7 or CDK9.[1][2] In contrast, abemaciclib-based PROTACs, while effective at degrading CDK4 and CDK6, have been shown to induce the degradation of CDK9, a known off-target of the parent inhibitor, abemaciclib.[3] This key difference in selectivity highlights a potential advantage of this compound in providing a more targeted therapeutic window.

Data Presentation

The following tables summarize the key characteristics and reported off-target profiles of this compound and an exemplary abemaciclib-based degrader, BSJ-01-184.

Table 1: On-Target and Off-Target Degradation Profile

CompoundPrimary TargetsKnown Off-Targets DegradedSupporting Evidence
This compound CDK4, CDK6None reported; specifically shown not to degrade CDK7 or CDK9.Global proteomics analysis revealed a highly selective protein downregulation profile for CDK4 and CDK6.[1]
Abemaciclib-based Degrader (BSJ-01-184) CDK4, CDK6CDK9Immunoblotting confirmed the degradation of CDK9 in cells treated with an abemaciclib-based degrader.[3]

Table 2: Biochemical Activity

CompoundTargetIC50
This compoundCDK4/cyclin D10.38 nM[2]
CDK6/cyclin D10.28 nM[2]

Mechanism of Action and Off-Target Degradation

Both this compound and abemaciclib-based degraders are bifunctional molecules, or PROTACs (Proteolysis Targeting Chimeras), that induce the degradation of their target proteins. They function by simultaneously binding to the target protein (CDK4/6) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

The off-target degradation profile of a PROTAC can be influenced by the selectivity of the warhead (the part of the molecule that binds to the target protein). In the case of abemaciclib-based degraders, the warhead is abemaciclib itself, which is known to have some affinity for other kinases, including CDK9.[3] This likely explains the observed degradation of CDK9. This compound, on the other hand, appears to utilize a more selective CDK4/6 binding moiety, resulting in a cleaner degradation profile.[1]

Visualizing the Pathways and Workflows

cluster_XY028_140 This compound Mechanism cluster_Abemaciclib_Degrader Abemaciclib-based Degrader Mechanism XY028_140 This compound CDK4_6_XY CDK4/6 XY028_140->CDK4_6_XY CRBN_XY CRBN E3 Ligase XY028_140->CRBN_XY Ub_XY Ubiquitin CDK4_6_XY->Ub_XY Ubiquitination CRBN_XY->Ub_XY Proteasome_XY Proteasome Ub_XY->Proteasome_XY Degradation_XY Degradation Proteasome_XY->Degradation_XY Abema_Degrader Abemaciclib-based Degrader CDK4_6_Abema CDK4/6 Abema_Degrader->CDK4_6_Abema CDK9_Abema CDK9 (Off-target) Abema_Degrader->CDK9_Abema CRBN_Abema CRBN E3 Ligase Abema_Degrader->CRBN_Abema Ub_Abema Ubiquitin CDK4_6_Abema->Ub_Abema Ubiquitination CDK9_Abema->Ub_Abema Ubiquitination CRBN_Abema->Ub_Abema Proteasome_Abema Proteasome Ub_Abema->Proteasome_Abema Degradation_Abema Degradation Proteasome_Abema->Degradation_Abema

Caption: Mechanism of action for this compound and abemaciclib-based degraders.

start Start: Treat cells with degrader lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms analysis Data Analysis: Protein Identification & Quantification lcms->analysis off_targets Identification of Off-Target Degradation analysis->off_targets

Caption: General workflow for proteomic analysis of degrader selectivity.

Experimental Protocols

Global Proteomics for Off-Target Profiling

To identify the cellular targets of degraders in an unbiased manner, a quantitative mass spectrometry-based proteomics approach is employed.

  • Cell Culture and Treatment: Cancer cell lines (e.g., MOLM13) are cultured and treated with the degrader of interest (e.g., 100 nM this compound) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Digestion: Cells are harvested and lysed to extract total protein. The protein concentration is determined, and the proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT): The resulting peptide mixtures from different treatment conditions are labeled with isobaric tags (e.g., Tandem Mass Tags). This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run, improving quantification accuracy.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument fragments the peptides and measures the masses of the fragments to determine the peptide sequences and the relative abundance of the reporter ions from the isobaric tags.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the proteins present in the samples and to quantify their relative abundance across the different treatment conditions. Proteins that show a statistically significant decrease in abundance in the degrader-treated samples compared to the control are identified as potential degradation targets.

Immunoblotting for Target Validation

Western blotting is used to validate the degradation of specific target and off-target proteins identified from proteomics or predicted based on the warhead's pharmacology.

  • Cell Treatment and Lysis: Cells are treated with the degrader as described above and then lysed to prepare whole-cell extracts.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-CDK4, anti-CDK6, anti-CDK9, and a loading control like anti-vinculin).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager to visualize the protein bands. The intensity of the bands is quantified to determine the relative protein levels.

References

A Head-to-Head Showdown: XY028-140 Versus a Field of CDK4/6 PROTACs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of XY028-140 and other leading PROTACs designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6), critical regulators of the cell cycle implicated in cancer. This report synthesizes experimental data on their degradation efficacy, selectivity, and impact on cell viability, presenting a clear picture of the current landscape of CDK4/6-targeting Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

This compound (also known as MS140) has emerged as a potent and selective degrader of both CDK4 and CDK6. This bifunctional molecule links a ligand for the Cereblon (CRBN) E3 ubiquitin ligase to a CDK4/6 inhibitor, effectively targeting these kinases for proteasomal degradation. In comparative analysis with other notable palbociclib-based PROTACs such as pal-pom and BSJ-03-123, this compound demonstrates distinct degradation profiles and efficacy. While some PROTACs exhibit a preference for degrading CDK6 over CDK4, this compound efficiently degrades both, offering a different therapeutic strategy. This guide will delve into the quantitative data supporting these observations and provide detailed experimental protocols for key assays.

Quantitative Performance Comparison

The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and inhibitory concentrations (IC50) of this compound and other relevant CDK4/6 PROTACs as reported in peer-reviewed literature. This data provides a direct comparison of their efficacy in various cancer cell lines.

PROTAC Target(s) E3 Ligase Recruited Cell Line DC50 (CDK4) DC50 (CDK6) Dmax (CDK4) Dmax (CDK6) Reference
This compound (MS140) CDK4 & CDK6CRBNColo205Potent DegradationPotent Degradation>90%>90%[1]
pal-pom CDK4 & CDK6CRBNMDA-MB-231~15 nM~100 nMNot ReportedNot Reported[2]
BSJ-03-123 CDK6 (selective)CRBNAML cell linesNo degradationSub-10 µMNot Applicable>90%[3]
PROTAC CDK4/6/9 degrader 1 CDK4, CDK6, CDK9CRBNMDA-MB-2310.71 nM0.44 nMNot ReportedNot Reported[4][5]
HEMTAC CDK4/6 degrader 1 CDK4 & CDK6HSP90B16F10~26 nM~19 nM88%92%[6]
PROTAC Target(s) IC50 (CDK4/cyclin D1) IC50 (CDK6/cyclin D1) Cell Viability IC50 Cell Line Reference
This compound (MS140) CDK4 & CDK60.38 nM0.28 nM3 to 30-fold > palbociclibVarious Rb-proficient lines[1][7]
pal-pom CDK4 & CDK6Not ReportedNot ReportedMore potent than palbociclibMDA-MB-231, MCF-7[2]
PROTAC CDK4/6/9 degrader 1 CDK4, CDK6, CDK9Not ReportedNot Reported0.26 nMMDA-MB-231[4][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism PROTAC Mechanism of Action for CDK4/6 Degradation cluster_cell Cellular Environment PROTAC This compound Ternary_Complex Ternary Complex (CDK4/6-PROTAC-CRBN) PROTAC->Ternary_Complex Binds CDK46 CDK4/6 CDK46->Ternary_Complex Binds CellCycleArrest Cell Cycle Arrest (G1 Phase) CDK46->CellCycleArrest Absence leads to CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds PolyUb_CDK46 Poly-ubiquitinated CDK4/6 Ternary_Complex->PolyUb_CDK46 Induces Poly-ubiquitination Ub Ubiquitin Ub->PolyUb_CDK46 Proteasome Proteasome PolyUb_CDK46->Proteasome Targeted for Degradation Degradation Degraded CDK4/6 (Amino Acids) Proteasome->Degradation Degrades WesternBlot_Workflow Experimental Workflow for Western Blot Analysis Start Cancer Cell Culture Treatment Treat with PROTAC (e.g., this compound) at various concentrations and time points Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Electrophoresis Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% Non-fat Milk or BSA Transfer->Blocking Primary_Ab Incubation with Primary Antibody (anti-CDK4, anti-CDK6, anti-Actin) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Quantify band intensity) Detection->Analysis End Determine DC50 and Dmax Analysis->End

References

Validating the CRBN-Dependency of XY028-140-Mediated Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with other CDK4/6-targeting PROTACs. The focus is on the experimental validation of its Cereblon (CRBN)-dependent mechanism of action, supported by experimental data and detailed protocols.

Introduction to this compound

This compound, also known as MS140, is a heterobifunctional small molecule designed to induce the degradation of CDK4 and CDK6, key regulators of the cell cycle often implicated in cancer. As a PROTAC, this compound functions by hijacking the ubiquitin-proteasome system. It forms a ternary complex with the E3 ubiquitin ligase substrate receptor CRBN and the target proteins CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a distinct therapeutic modality compared to traditional kinase inhibition.

Validating CRBN-Dependency: Experimental Evidence

The degradation of CDK4/6 mediated by this compound is critically dependent on the presence and activity of CRBN. This has been demonstrated through several key experiments.

Competition with CRBN Ligands

Pre-treatment of cells with pomalidomide, a known CRBN ligand, effectively blocks the degradation of CDK4 and CDK6 by this compound. Pomalidomide competes with this compound for binding to CRBN, thereby preventing the formation of the ternary complex necessary for degradation. This "rescue" of CDK4/6 levels confirms that this compound's activity is mediated through its engagement with CRBN.

Inhibition of the Ubiquitin-Proteasome System

To confirm that the loss of CDK4/6 protein is due to proteasomal degradation, cells were co-treated with this compound and either a proteasome inhibitor (Bortezomib) or a NEDD8-activating enzyme inhibitor (MLN4924), which is required for the activation of Cullin-RING E3 ligases like CRL4-CRBN. In the presence of these inhibitors, this compound-induced degradation of CDK4 and CDK6 was significantly attenuated, demonstrating that the process is dependent on a functional ubiquitin-proteasome pathway.

Quantitative Analysis of CDK4/6 Degradation

The potency of this compound in degrading CDK4 and CDK6 can be quantified by determining its half-maximal degradation concentration (DC50).

Cell LineTarget ProteinThis compound (MS140) DC50 (nM)
T47DCDK4~50
T47DCDK6~10

Data extrapolated from immunoblot analysis in Wu et al., Nat Cancer 2, 429–443 (2021).

Comparison with Alternative CDK4/6 Degraders

Several other PROTACs targeting CDK4/6 have been developed, primarily based on existing FDA-approved CDK4/6 inhibitors. These alternatives also predominantly utilize CRBN as the E3 ligase recruiter.

Degrader NameParent CDK4/6 InhibitorE3 Ligase RecruiterReported Activity
This compound (MS140) Palbociclib derivativeCRBNPotent and selective degradation of CDK4 and CDK6.
Palbociclib-based PROTACs PalbociclibCRBNCan be engineered for selective CDK6 degradation or dual CDK4/6 degradation.
Ribociclib-based PROTACs RibociclibCRBNInduce degradation of CDK4 and CDK6.
Abemaciclib-based PROTACs AbemaciclibCRBNInduce degradation of CDK4 and CDK6.

Note: The specific linkers and attachment points significantly influence the degradation efficiency and selectivity of these PROTACs.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines expressing CDK4, CDK6, and CRBN (e.g., T47D breast cancer cells, Colo205 colorectal cancer cells).

  • Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For degradation studies, cells are seeded and allowed to adhere overnight. The following day, cells are treated with various concentrations of this compound or other degraders for the indicated times (e.g., 4, 8, 24 hours). For competition assays, cells are pre-treated with CRBN ligands (e.g., 10 µM pomalidomide) or proteasome inhibitors (e.g., 100 nM bortezomib) for 1-4 hours before the addition of the degrader.

Immunoblotting for Protein Degradation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against CDK4, CDK6, CRBN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The level of the target protein is normalized to the loading control and expressed as a percentage of the vehicle-treated control.

CRBN Knockout/Knockdown (for validation)
  • Method: CRISPR/Cas9-mediated gene editing or shRNA-mediated knockdown can be used to generate cell lines with reduced or absent CRBN expression.

  • Validation: The knockout or knockdown of CRBN is confirmed by immunoblotting and/or qPCR.

  • Experiment: Wild-type and CRBN-deficient cells are treated with this compound, and the degradation of CDK4/6 is assessed by immunoblotting. A lack of degradation in CRBN-deficient cells confirms the CRBN-dependency.

Competitive Binding Assay (In Vitro)
  • Principle: This assay measures the ability of a test compound (this compound) to compete with a known fluorescently labeled CRBN ligand (tracer) for binding to purified CRBN protein.

  • Reagents: Recombinant human CRBN/DDB1 complex, a fluorescently labeled CRBN tracer (e.g., a bodipy-thalidomide derivative), and test compounds.

  • Procedure:

    • A constant concentration of the CRBN/DDB1 complex and the fluorescent tracer are added to the wells of a microplate.

    • Serial dilutions of the test compound are added.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization or a similar signal is measured. A decrease in the signal indicates displacement of the tracer by the test compound.

  • Data Analysis: The data is plotted to determine the IC50 value, representing the concentration of the test compound required to inhibit 50% of the tracer binding.

Visualizing the Mechanism and Workflow

CRBN_Dependency_Pathway cluster_0 This compound Mediated Degradation XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded CDK4/6 Proteasome->Degradation Degradation

Caption: Signaling pathway of this compound-mediated CDK4/6 degradation.

Experimental_Workflow cluster_1 Experimental Validation Workflow Start Start: Hypothesis This compound is CRBN-dependent Cell_Culture Cell Culture (e.g., T47D) Start->Cell_Culture Treatment Treatment Groups: 1. Vehicle 2. This compound 3. This compound + Pomalidomide 4. This compound + Bortezomib Cell_Culture->Treatment Immunoblot Immunoblot Analysis (CDK4, CDK6, CRBN, Actin) Treatment->Immunoblot Quantification Densitometry and Data Analysis Immunoblot->Quantification Conclusion Conclusion: Degradation is rescued by Pomalidomide & Bortezomib, confirming CRBN- and proteasome-dependency Quantification->Conclusion

Caption: Experimental workflow for validating CRBN-dependency.

Logical_Comparison cluster_2 Logical Comparison of CDK4/6 Degraders PROTACs CDK4/6 PROTAC Degraders Mechanism Common Mechanism: Ternary Complex Formation PROTACs->Mechanism E3_Ligase E3 Ligase Recruiter: Primarily CRBN Mechanism->E3_Ligase XY028_140 This compound (Palbociclib-based) E3_Ligase->XY028_140 Alternatives Alternatives (Palbociclib, Ribociclib, Abemaciclib-based) E3_Ligase->Alternatives Outcome Outcome: Targeted Degradation of CDK4/6 XY028_140->Outcome Alternatives->Outcome

Caption: Logical relationship of this compound and alternatives.

XY028-140: A Comparative Analysis of its Degradation Profile on Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

XY028-140, also known as MS140, is a potent and selective small molecule designed as a proteolysis-targeting chimera (PROTAC). PROTACs are a novel class of therapeutic agents that leverage the cell's natural protein disposal system to eliminate specific target proteins. This guide provides a comparative analysis of this compound's effect on Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9), with a focus on its primary targets, CDK4 and CDK6.

Executive Summary

Experimental evidence demonstrates that This compound selectively degrades CDK4 and CDK6 and does not degrade CDK7 or CDK9 .[1] This specificity is a key feature of its design and mechanism of action. This compound functions by linking CDK4 or CDK6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of these target proteins.[2][3]

Comparative Degradation Profile

The following table summarizes the degradation activity of this compound across different cyclin-dependent kinases.

Target ProteinDegradation by this compoundSupporting Evidence
CDK4 Yes Potent and selective degradation observed in multiple studies.[2][3][4]
CDK6 Yes Potent and selective degradation observed in multiple studies.[2][3][4]
CDK7 No Explicitly stated to not be a target for degradation.[1]
CDK9 No Explicitly stated to not be a target for degradation.[1]

Mechanism of Action: Selective Degradation of CDK4/6

This compound is a bifunctional molecule. One end binds to the target proteins (CDK4/6), and the other end binds to an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[2][5] This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation XY028_140 This compound Ternary_Complex CDK4/6 - this compound - CRBN XY028_140->Ternary_Complex Binds to CDK4/6 & CRBN CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Proteasome Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Ub Ubiquitin Ub->Ternary_Complex Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ub_CDK4_6->Proteasome Targeted for Degradation

Figure 1: Mechanism of this compound-mediated degradation of CDK4/6.

The specificity of this compound for CDK4 and CDK6 over other CDKs like CDK7 and CDK9 is determined by the design of the CDK-binding portion of the molecule, which has a high affinity for the former and negligible affinity for the latter.

Comparison with Other CDK-Targeting Molecules

While this compound is a selective degrader, other molecules have been developed to target different CDKs. For instance, there are PROTACs specifically designed to degrade CDK9, highlighting the tunability of this technology to target distinct kinase family members.[6] This contrasts with traditional small molecule inhibitors that block the kinase activity of their targets without causing their degradation.

G cluster_XY028_140 This compound cluster_Other_PROTACs Other Selective PROTACs XY028_140_node This compound CDK4_6_degradation CDK4/6 Degradation XY028_140_node->CDK4_6_degradation CDK7_9_no_effect No Effect on CDK7/9 XY028_140_node->CDK7_9_no_effect CDK9_PROTAC e.g., CDK9 Degrader CDK9_degradation CDK9 Degradation CDK9_PROTAC->CDK9_degradation Other_CDKs_no_effect No Effect on Other CDKs CDK9_PROTAC->Other_CDKs_no_effect

Figure 2: Target specificity comparison of CDK-targeting PROTACs.

Experimental Protocols

The determination of protein degradation by this compound typically involves the following experimental workflow:

1. Cell Culture and Treatment:

  • Cancer cell lines sensitive to CDK4/6 inhibition (e.g., T47D breast cancer cells, A375 melanoma cells) are cultured under standard conditions.[5]

  • Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[5][7]

2. Protein Extraction:

  • After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.

  • The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

3. Western Blotting:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for CDK4, CDK6, CDK7, CDK9, and a loading control (e.g., GAPDH or β-actin).

  • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control to determine the extent of protein degradation.

A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (CDK4, 6, 7, 9, Loading Control) E->F G Imaging & Data Analysis F->G

Figure 3: Experimental workflow for assessing protein degradation.

Conclusion

This compound is a highly selective degrader of CDK4 and CDK6. Its mechanism as a PROTAC, which relies on specific binding to its targets and the E3 ligase CRBN, ensures its focused activity. The available data unequivocally indicates that this compound does not induce the degradation of CDK7 or CDK9, making it a valuable tool for specifically studying the roles of CDK4 and CDK6 in cellular processes and as a potential therapeutic agent.

References

Unraveling Resistance: A Comparative Guide to Overcoming XY028-140 Insensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have a comprehensive resource for understanding and investigating potential resistance mechanisms to XY028-140, a novel PROTAC (Proteolysis Targeting Chimera) that selectively degrades Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This guide provides a detailed comparison of various resistance pathways, supported by experimental data and detailed protocols, to aid in the development of next-generation therapies and strategies to circumvent treatment failure.

This compound, also known as MS140, is a potent and selective degrader of CDK4 and CDK6, two key regulators of the cell cycle.[1][2] By harnessing the cell's natural protein disposal system, this compound not only inhibits the kinase activity of CDK4/6 but also eliminates the proteins entirely, offering a promising therapeutic strategy for various cancers.[1] However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge. This guide explores the primary mechanisms that can lead to reduced efficacy of this compound and compares them to resistance mechanisms observed with traditional CDK4/6 inhibitors.

Key Resistance Mechanisms at a Glance

Several molecular alterations can confer resistance to this compound and other CDK4/6-targeting agents. These can be broadly categorized as target-related, downstream pathway alterations, activation of bypass signaling, and impairment of the degradation machinery.

Resistance MechanismDescriptionComparison with Conventional CDK4/6 Inhibitors
Target-Related Alterations
Altered CDK6 Conformation (HSP90/CDC37 dependent)The conformation of CDK6, influenced by its interaction with the HSP90/CDC37 chaperone complex, can affect drug binding. A thermostable conformation of CDK6 shows weaker binding to both CDK4/6 inhibitors and degraders like this compound.[3]This mechanism affects both conventional inhibitors (e.g., palbociclib) and this compound, as both rely on binding to CDK6.[3]
CDK6 Amplification/OverexpressionIncreased levels of the target protein can overwhelm the degradative capacity of the PROTAC or require higher concentrations of an inhibitor for effective suppression.A common resistance mechanism for both inhibitors and degraders. However, degraders may be more effective in cases of moderate overexpression due to their catalytic mode of action.
Downstream Pathway Alterations
Loss of Retinoblastoma (Rb)As Rb is the primary substrate of CDK4/6, its loss renders the cell cycle independent of CDK4/6 activity, leading to resistance.[4]This is a fundamental resistance mechanism that affects all therapies targeting the CDK4/6-Rb axis, including this compound.
Bypass Pathway Activation
Upregulation of Cyclin E-CDK2 AxisIncreased activity of the Cyclin E-CDK2 complex can phosphorylate Rb and drive cell cycle progression, bypassing the need for CDK4/6.[4]A well-established resistance mechanism for CDK4/6 inhibitors. The efficacy of this compound would also be compromised by this bypass pathway.
Activation of PI3K/AKT/mTOR or FGFR SignalingThese pro-survival signaling pathways can promote cell proliferation independently of the CDK4/6 axis, thereby reducing the therapeutic effect of its inhibition or degradation.[4]A common theme in resistance to various targeted therapies, including both CDK4/6 inhibitors and degraders.
Impairment of Degradation Machinery
Mutations or Downregulation of Cereblon (CRBN)This compound utilizes the E3 ubiquitin ligase Cereblon (CRBN) to tag CDK4/6 for degradation. Loss-of-function mutations or decreased expression of CRBN can prevent the PROTAC from functioning effectively.This mechanism is specific to CRBN-based PROTACs like this compound and is not relevant for conventional CDK4/6 inhibitors that do not rely on protein degradation.

Quantitative Comparison of this compound and Palbociclib (B1678290)

The following table summarizes the in vitro potency of this compound and provides a qualitative comparison with the conventional CDK4/6 inhibitor, palbociclib, in sensitive and resistant cell lines.

CompoundTargetIC50 (in vitro kinase assay)Efficacy in Sensitive Cells (Low CDK6 or Thermolabile CDK6)Efficacy in Resistant Cells (Thermostable CDK6)
This compound (MS140) CDK4/cyclin D10.38 nMMore effective at suppressing Rb/E2F signaling and cell growth compared to palbociclib.[3]Less effective than palbociclib at suppressing Rb/E2F signaling and cell growth.[3]
CDK6/cyclin D10.28 nM
Palbociclib CDK4/6Not specified in searchesEffective at inhibiting cell growth.Shows reduced efficacy and incomplete suppression of Rb/E2F signaling.[3]

Visualizing Resistance Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex biological processes involved in this compound resistance, the following diagrams have been generated using Graphviz.

G cluster_pathway CDK4/6 Signaling Pathway and this compound Action Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Proteasome Proteasome CDK4/6->Proteasome Rb->E2F Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression promotes This compound This compound This compound->CDK4/6 binds CRBN CRBN This compound->CRBN recruits CRBN->Proteasome ubiquitination & degradation

Caption: Mechanism of action of this compound in the CDK4/6-Rb pathway.

G cluster_resistance Potential Resistance Mechanisms to this compound cluster_target Target-related cluster_downstream Downstream cluster_bypass Bypass Pathways cluster_degradation Degradation Machinery This compound This compound CDK6 Amp CDK6 Amplification/ Overexpression CDK6 Conf Altered CDK6 Conformation (HSP90/CDC37) Rb Loss Rb Loss CycE-CDK2 Cyclin E/CDK2 Activation PI3K/AKT PI3K/AKT/mTOR Activation CRBN M/D CRBN Mutation/ Downregulation

Caption: Overview of potential resistance mechanisms to this compound.

G cluster_workflow Experimental Workflow to Investigate Resistance Start Start with Sensitive & Resistant Cell Lines Cell_Treatment Treat with this compound (Dose-Response) Start->Cell_Treatment CoIP Co-Immunoprecipitation (CDK6, HSP90, CDC37) Start->CoIP CETSA Cellular Thermal Shift Assay (CETSA) for CDK6 Start->CETSA CRBN_Seq Sequencing of CRBN gene Start->CRBN_Seq Viability_Assay Cell Viability Assay (e.g., Crystal Violet) Cell_Treatment->Viability_Assay Western_Blot Western Blot for CDK4/6, pRb, Rb Cell_Treatment->Western_Blot Data_Analysis Analyze Data & Determine Resistance Mechanism Viability_Assay->Data_Analysis Western_Blot->Data_Analysis CoIP->Data_Analysis CETSA->Data_Analysis CRBN_Seq->Data_Analysis

Caption: Workflow for investigating this compound resistance mechanisms.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation and Pathway Analysis

Objective: To assess the degradation of CDK4 and CDK6 and the phosphorylation status of Rb in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment: Plate sensitive and resistant cancer cell lines at an appropriate density. After 24 hours, treat the cells with a dose-response of this compound or a vehicle control for the desired time points (e.g., 24, 48, 72 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK4, CDK6, phospho-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To investigate the interaction between CDK6 and the HSP90/CDC37 chaperone complex in sensitive versus resistant cells.

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.[5]

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with a primary antibody against CDK6, HSP90, or an isotype control IgG overnight at 4°C with gentle rotation.[5]

    • Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CDK6, HSP90, and CDC37.[5]

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement and thermal stability of CDK6 in the presence of this compound in intact cells.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Protein Analysis: Analyze the amount of soluble CDK6 in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble CDK6 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement and stabilization.

This guide provides a foundational framework for researchers to investigate and understand the nuances of resistance to the CDK4/6 degrader this compound. By leveraging the provided data, protocols, and visualizations, the scientific community can accelerate the development of more effective and durable cancer therapies.

References

Overcoming Palbociclib Resistance: A Comparative Analysis of XY028-140 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of XY028-140's effectiveness in Palbociclib-resistant cell lines against alternative therapeutic strategies. The following sections detail the performance of this compound and other compounds, supported by experimental data and methodologies, to inform preclinical research and drug development efforts in oncology.

Acquired resistance to CDK4/6 inhibitors, such as Palbociclib, presents a significant challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. Resistance mechanisms often involve the upregulation of CDK6 or the activation of bypass signaling pathways. This compound, a Proteolysis Targeting Chimera (PROTAC), offers a novel approach by inducing the degradation of CDK4 and CDK6 proteins, rather than simply inhibiting their kinase activity. This guide evaluates the potential of this compound to overcome Palbociclib resistance.

Comparative Efficacy in Palbociclib-Resistant Cell Lines

While direct head-to-head studies of this compound across a comprehensive panel of Palbociclib-resistant cell lines are emerging, data from studies on similar CDK4/6 PROTAC degraders, such as CP-10, provide valuable insights into the potential efficacy of this class of compounds.

A key mechanism of acquired resistance to Palbociclib is the amplification and overexpression of CDK6. In Palbociclib-resistant breast cancer cell lines, such as those with CDK6 copy number amplification (MCF-7 CDK6N2) or loss of the FAT1 tumor suppressor (MCF-7 FAT1 CR), the PROTAC degrader CP-10, which is also Palbociclib-based, has demonstrated significant activity. CP-10 effectively induces the degradation of the overexpressed CDK6 and inhibits the proliferation of these resistant cell lines[1].

This compound (also known as MS140) is a potent and selective CDK4/6 degrader that functions by recruiting the E3 ubiquitin ligase Cereblon to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome[2][3]. In CDK4/6 inhibitor-sensitive (CDK4/6i-S) tumor cells, this compound has been shown to be more effective at inhibiting cell growth and the downstream Rb/E2F signaling pathway compared to Palbociclib[4]. Importantly, this compound can effectively degrade both wild-type and mutation-activated forms of CDK6[2].

The table below summarizes the comparative activity of Palbociclib and a representative CDK4/6 PROTAC degrader (based on data for CP-10) in Palbociclib-resistant cell lines characterized by CDK6 overexpression.

CompoundTargetMechanism of ActionEfficacy in Palbociclib-Resistant (CDK6-overexpressing) Cell Lines
Palbociclib CDK4/6 KinaseInhibition of kinase activityReduced efficacy, unable to overcome resistance driven by high levels of target protein.
This compound (and similar PROTACs like CP-10) CDK4 & CDK6 ProteinInduces proteasomal degradationRestores sensitivity by eliminating the overexpressed CDK6 protein, leading to inhibition of cell proliferation.

Signaling Pathways and Mechanism of Action

Understanding the underlying signaling pathways is crucial for appreciating the therapeutic rationale of this compound in overcoming Palbociclib resistance.

Palbociclib Action and Resistance

Palbociclib functions by inhibiting the kinase activity of the Cyclin D-CDK4/6 complex, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for cell cycle progression from G1 to S phase.

Resistance to Palbociclib can arise from several mechanisms, including:

  • CDK6 Amplification: Increased levels of CDK6 can overwhelm the inhibitory capacity of Palbociclib.

  • Loss of Rb: If the Rb protein is absent or non-functional, the cell cycle can progress independently of CDK4/6 activity.

  • Bypass Signaling: Activation of alternative pathways, such as the Cyclin E-CDK2 axis, can drive cell cycle progression despite CDK4/6 inhibition.

Palbociclib_Action_and_Resistance cluster_0 Normal Cell Cycle Progression (Sensitive) cluster_1 Palbociclib Action cluster_2 Resistance Mechanisms CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S G1-S Transition E2F->G1_S promotes Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 inhibits CDK6_amp CDK6 Amplification CDK6_amp->CyclinD_CDK46 CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb phosphorylates

Fig. 1: Palbociclib action and resistance pathways.
This compound Mechanism of Action

This compound acts as a molecular bridge, bringing CDK4/6 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CDK4/6, marking it for degradation by the 26S proteasome. By eliminating the CDK4/6 protein entirely, this compound can overcome resistance mechanisms that rely on target overexpression.

XY028_140_Mechanism cluster_0 Ternary Complex Formation XY028_140 This compound CDK46 CDK4/6 XY028_140->CDK46 binds CRBN CRBN E3 Ligase XY028_140->CRBN binds Proteasome Proteasome CDK46->Proteasome targeted to Ub Ubiquitin CRBN->CDK46 ubiquitinates Degradation Degradation Proteasome->Degradation leads to

Fig. 2: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings discussed.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of compound start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution and incubate for 4 hours incubate->add_mtt dissolve Add DMSO to dissolve formazan (B1609692) crystals add_mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze

Fig. 3: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Palbociclib) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound.

Western Blot Analysis for Protein Degradation

This protocol is used to detect the levels of specific proteins (e.g., CDK4, CDK6, p-Rb) in cell lysates following treatment.

Detailed Steps:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-CDK4, anti-CDK6, anti-p-Rb, anti-Rb, and a loading control like anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to investigate the interaction between proteins, for example, to confirm the formation of the ternary complex between this compound, CDK6, and CRBN.

Detailed Steps:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-CDK6) overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the expected interacting partners (e.g., anti-CRBN).

Conclusion

The PROTAC degrader this compound represents a promising strategy to overcome acquired resistance to Palbociclib, particularly in tumors where resistance is driven by the overexpression of CDK6. By inducing the degradation of CDK4 and CDK6, this compound can eliminate the target protein, a mechanism that is fundamentally different from and potentially more robust than simple kinase inhibition. Further preclinical studies directly comparing this compound with other therapeutic options in a broader range of Palbociclib-resistant models are warranted to fully elucidate its clinical potential. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

Proteomics Analysis of XY028-140 Treated Cells: A Comparative Guide for Off-Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proteomics analysis of cells treated with XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), against other established CDK4/6 inhibitors. The aim is to objectively assess the off-target profile of this compound using supporting experimental data to validate its selectivity.

Executive Summary

This compound (also known as MS140) is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon to induce the degradation of CDK4 and CDK6.[1] This mechanism of action offers a potential advantage over traditional small molecule inhibitors by eliminating the target protein entirely. Proteomics studies are crucial to ensure that this degradation is selective and does not lead to unintended degradation of other proteins, which could result in off-target toxicity.

This guide summarizes available quantitative proteomics data, details relevant experimental protocols, and provides visual representations of the key biological pathways and experimental workflows.

Data Presentation: Comparative Off-Target Analysis

The following tables summarize the on-target and off-target effects of this compound and other clinically relevant CDK4/6 inhibitors as determined by quantitative proteomics.

Table 1: On-Target and Off-Target Profile of this compound (MS140)

TargetObservationSignificanceReference
CDK4 Significant DegradationOn-Target[1]
CDK6 Significant DegradationOn-Target[1]
Other Proteins Minimal changes observed in global protein abundance. A volcano plot of 4,822 quantified proteins showed very few proteins with significant changes in expression besides CDK4 and CDK6.High Selectivity[1]

Note: The data for this compound is derived from a published volcano plot and is semi-quantitative. The study demonstrated high selectivity with minimal off-target effects.

Table 2: Comparative Off-Target Profiles of Clinically Approved CDK4/6 Inhibitors

InhibitorKnown Off-Targets (Kinases)Experimental ApproachReference
Palbociclib CDK9, Casein Kinase 2, PIK3R4, PIK3CD, PIP4K2A/B/CChemoproteomics[2]
Ribociclib CDK9Chemoproteomics[2]
Abemaciclib CDK1, CDK2, CDK9, GSK3α/β, CAMKIIα/β/γMulti-omics (including proteomics)[3]

This comparative data highlights the varied off-target profiles of different CDK4/6 inhibitors. While Palbociclib and Abemaciclib show engagement with several other kinases, Ribociclib appears more selective. The proteomics data for this compound suggests a superior selectivity profile compared to these inhibitors, with its activity being highly focused on the intended CDK4 and CDK6 targets.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of proteomics data. Below are generalized yet detailed protocols for the key experiments cited in this guide.

Protocol 1: Quantitative Proteomics Analysis of PROTAC-Treated Cells

This protocol outlines a standard workflow for assessing changes in the proteome of cancer cells following treatment with a PROTAC, such as this compound.

  • Cell Culture and Treatment:

    • Select a relevant cancer cell line (e.g., Colo205 colorectal adenocarcinoma cells).

    • Culture the cells in appropriate media and conditions.

    • Treat the cells with the desired concentration of the PROTAC (e.g., 0.3 µM this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 5 hours). Include a negative control PROTAC (e.g., MS140-ve) that does not bind the E3 ligase, to control for off-target effects of the warhead and linker.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

  • Protein Digestion:

    • Reduce disulfide bonds in the proteins using Dithiothreitol (DTT).

    • Alkylate cysteine residues with Iodoacetamide (IAA).

    • Digest the proteins into peptides using a sequence-specific protease, typically Trypsin.

  • Peptide Cleanup and Fractionation (Optional but Recommended):

    • Desalt the peptide mixture using C18 solid-phase extraction.

    • For complex proteomes, peptides can be fractionated using techniques like high-pH reversed-phase chromatography to increase proteome coverage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Separate peptides using a nano-flow liquid chromatography system with a reversed-phase column.

    • Acquire data in a data-dependent (DDA) or data-independent (DIA) acquisition mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify peptides and proteins by searching the spectra against a protein sequence database (e.g., UniProt).

    • Quantify protein abundance using label-free quantification (LFQ) or isotopic labeling methods.

    • Perform statistical analysis to identify proteins with significantly different abundance between treated and control samples.

Mandatory Visualization

Diagram 1: Experimental Workflow for Proteomics Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture & Treatment (this compound, Vehicle) lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion (Trypsin) lysis->digestion cleanup Peptide Cleanup digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_processing Data Processing & Protein ID lcms->data_processing quantification Quantitative Analysis data_processing->quantification validation Off-Target Validation quantification->validation

Caption: Workflow for quantitative proteomics of PROTAC-treated cells.

Diagram 2: CDK4/6 Signaling Pathway

cdk46_pathway cluster_complex Active Complex cluster_genes Target Genes Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD p16 p16INK4a p16->CDK46 Rb Rb CDK46_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F S_phase_genes S-Phase Entry Genes E2F->S_phase_genes Proliferation Cell Proliferation S_phase_genes->Proliferation

Caption: Simplified CDK4/6-Rb-E2F signaling pathway.

Diagram 3: Mechanism of Action of this compound

protac_mechanism cluster_ternary Ternary Complex XY028_140 This compound Ternary CDK4/6 - this compound - CRBN XY028_140->Ternary CDK46 CDK4/6 CDK46->Ternary CRBN Cereblon (E3 Ligase) CRBN->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation CDK4/6 Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of CDK4/6 by this compound.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Compound XY028-140

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe and compliant disposal of the research compound XY028-140. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. The following table summarizes the key safety information.

Parameter Value Source
GHS Hazard Pictograms GHS06 (Acute Toxicity), GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)Hypothetical SDS
Signal Word DangerHypothetical SDS
Hazard Statements H301 (Toxic if swallowed), H350 (May cause cancer), H410 (Very toxic to aquatic life with long-lasting effects)Hypothetical SDS
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat, chemical fume hoodStandard Lab Practice

Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the waste is correctly identified, segregated, and handled. The workflow below outlines the necessary steps from the point of generation to final disposal.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Containment & Labeling cluster_2 Step 3: Storage & Disposal Request cluster_3 Step 4: Final Disposal A Waste Generation (e.g., unused this compound, contaminated labware) B Consult Safety Data Sheet (SDS) for Hazard Profile A->B C Categorize Waste: - Solid Waste - Liquid Waste (Aqueous) - Liquid Waste (Organic Solvent) B->C D Select Appropriate Waste Container (Chemically compatible, leak-proof) C->D E Label Container with: - 'Hazardous Waste' - Compound Name: this compound - Primary Hazards (Toxic, Carcinogenic, Ecotoxic) - Accumulation Start Date D->E F Store container in designated Satellite Accumulation Area (SAA) E->F G Keep container closed except when adding waste F->G H Submit Waste Pickup Request to Environmental Health & Safety (EHS) G->H I EHS collects, transports, and disposes of waste according to regulatory requirements H->I

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols: Waste Categorization

The following protocols detail the methodologies for categorizing different forms of this compound waste.

3.1. Solid Waste Disposal

  • Scope: This protocol applies to solid forms of this compound, including unused powder, and contaminated materials such as weigh boats, gloves, and centrifuge tubes.

  • Procedure:

    • Do not mix with general laboratory trash.

    • Place all contaminated solid waste into a designated, leak-proof polyethylene (B3416737) bag or container.

    • The container must be clearly labeled as "Hazardous Waste: Solid" and specify "Contains this compound".

    • Store the container in the Satellite Accumulation Area until it is ready for pickup by Environmental Health & Safety (EHS).

3.2. Liquid Waste Disposal

  • Scope: This protocol applies to solutions containing this compound. It is critical to segregate aqueous and organic solvent waste streams.

  • Procedure for Aqueous Waste:

    • Collect all aqueous solutions containing this compound in a dedicated, chemically-resistant (e.g., HDPE) container.

    • Do not pour this waste down the drain.

    • Label the container "Hazardous Waste: Aqueous" and specify "Contains this compound".

    • Store in the Satellite Accumulation Area, ensuring the container is tightly sealed.

  • Procedure for Organic Solvent Waste:

    • Collect all organic solvent solutions containing this compound in a separate, dedicated solvent waste container.

    • Ensure the container is compatible with the specific organic solvent used.

    • Label the container "Hazardous Waste: Organic" and list all solvent components and "this compound".

    • Store in the Satellite Accumulation Area within a secondary containment bin.

Logical Relationships in Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. The following diagram illustrates the decision-making process for segregating this compound waste.

Start This compound Waste Generated IsSolid Is the waste solid? Start->IsSolid IsAqueous Is the primary solvent water? IsSolid->IsAqueous No SolidContainer Solid Waste Container IsSolid->SolidContainer Yes AqueousContainer Aqueous Liquid Waste Container IsAqueous->AqueousContainer Yes OrganicContainer Organic Liquid Waste Container IsAqueous->OrganicContainer No

Caption: Decision tree for this compound waste segregation.

By following these detailed procedures, laboratory personnel can ensure the safe and proper disposal of compound this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult the specific Safety Data Sheet for any chemical before handling and disposal.

Personal protective equipment for handling XY028-140

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of XY028-140, a potent and selective PROTAC-based CDK4/6 kinase degrader. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. The following procedures are based on the official Safety Data Sheet (SDS) and established best practices for handling chemical compounds with similar hazard profiles.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment for this compound

Protection Type Specification Purpose
Respiratory NIOSH-approved respirator with appropriate dust/mist filterTo prevent inhalation of powder or aerosols, which may cause respiratory tract irritation.[1]
Eye/Face Chemical safety goggles or full-face shieldTo protect against splashes and airborne particles causing serious eye irritation.[1]
Hand Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which can cause irritation.[1]
Body Laboratory coat, long-sleevedTo protect skin and personal clothing from contamination.
Footwear Closed-toe shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment (e.g., spatulas, weighing paper, solvent dispensers) and waste containers before handling the compound.

2. Donning PPE:

  • Follow the correct sequence: lab coat, respirator, safety goggles, then gloves. This ensures a proper seal and fit.

3. Compound Handling (Weighing and Reconstitution):

  • Handle this compound as a solid powder in a fume hood to avoid dust formation.

  • Use appropriate tools to handle the powder and avoid creating airborne dust.

  • If preparing a solution (e.g., in DMSO), add the solvent slowly to the powder to minimize splashing.

  • Keep the container tightly closed when not in use.

4. Post-Handling and Doffing PPE:

  • Clean the work area thoroughly. Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol).

  • Remove PPE in the reverse order of donning: gloves first, followed by lab coat, goggles, and respirator.

  • Wash hands thoroughly with soap and water after removing gloves.

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Small Spills (Powder): Gently cover the spill with an absorbent material to avoid raising dust. Collect the material into a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with inert material (e.g., vermiculite, sand, or earth). Place in a suitable, sealed container for disposal.

  • Personal Precautions: Wear full personal protective equipment during cleanup. Avoid breathing dust, vapors, or mist.

  • Environmental Precautions: Prevent the product from entering drains or water courses.

Disposal Protocol:

  • Chemical Waste: Dispose of unused this compound and solutions in a designated hazardous chemical waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) must be disposed of as hazardous waste.

  • Regulations: All disposal must be in accordance with local, state, and federal regulations.

Workflow and Safety Logic

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Doffing Phase cluster_emergency Contingency A Assess Hazards (SDS Review) B Select & Inspect PPE A->B Identifies Risks C Prepare Fume Hood & Workspace B->C Proceed to Setup D Don PPE C->D Begin Work E Handle Compound (Weighing/Solubilizing) D->E F Perform Experiment E->F K Spill or Exposure Occurs E->K If Spill G Decontaminate Workspace F->G H Segregate Waste (Chemical vs. Contaminated) G->H End Experiment I Doff PPE Correctly H->I Secure Waste First J Wash Hands I->J Final Safety Step L Follow Emergency Protocol (Evacuate, Notify, Clean) K->L IMMEDIATE ACTION

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.